2-(4-Hydroxyphenyl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPKGOZNHONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395658 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20277-02-5 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)acetohydrazide
Abstract
2-(4-Hydroxyphenyl)acetohydrazide is a bifunctional organic molecule that serves as a critical scaffold and intermediate in medicinal chemistry and materials science. Its unique structure, incorporating a phenolic hydroxyl group and a reactive hydrazide moiety, imparts a distinct set of physicochemical properties that are fundamental to its application in the synthesis of novel compounds with potential therapeutic activities. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical, field-tested methodologies for its characterization. By elucidating the causality behind experimental choices and grounding all data in authoritative sources, this document aims to be an essential resource for professionals engaged in the research and development of hydrazide-based compounds.
Molecular Structure and Chemical Identity
At the core of its chemical behavior, the structure of 2-(4-Hydroxyphenyl)acetohydrazide dictates its reactivity, solubility, and spectroscopic signature. The molecule consists of a p-hydroxyphenyl group linked via a methylene bridge to an acetohydrazide functional group (-C(=O)NHNH₂).
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IUPAC Name: 2-(4-hydroxyphenyl)acetohydrazide[1]
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CAS Number: 20277-02-5[1]
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Molecular Formula: C₈H₁₀N₂O₂[1]
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Synonyms: (4-Hydroxyphenyl)acetic acid hydrazide, Benzeneacetic acid, 4-hydroxy-, hydrazide[1]
The phenolic hydroxyl group is a weak acid and a hydrogen bond donor, significantly influencing aqueous solubility and providing a site for derivatization. The hydrazide group is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a common strategy in drug design to create compounds with diverse biological activities.[2][3]
Caption: Key functional groups of 2-(4-Hydroxyphenyl)acetohydrazide.
Core Physicochemical Properties
The interplay of the aromatic ring and the polar functional groups defines the physicochemical profile of this compound. These parameters are critical for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source | Justification & Insight |
| Molecular Weight | 166.18 g/mol | PubChem[1] | A relatively small molecule, compliant with Lipinski's Rule of Five for drug-likeness. |
| Melting Point | Data not available | N/A | Expected to be a crystalline solid with a relatively high melting point due to strong intermolecular hydrogen bonding. |
| XLogP3 (Lipophilicity) | -0.2 | PubChem[1] | The negative value indicates a hydrophilic character, suggesting good potential for aqueous solubility, though this is counteracted by the stable crystal lattice. |
| Hydrogen Bond Donors | 3 | PubChem[1] | The phenolic -OH and the -NHNH₂ groups can all donate hydrogen bonds, contributing to interactions with polar solvents and biological targets. |
| Hydrogen Bond Acceptors | 3 | PubChem[1] | The carbonyl oxygen, the hydroxyl oxygen, and the terminal nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 2 | PubChem[1] | The C-C bond between the ring and the side chain, and the C-C bond of the acetyl group, allow for conformational flexibility. |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, methanol, and acetone. | Inferred from similar hydrazides[4] | While polar groups are present, the overall molecule's crystal packing energy likely overcomes favorable interactions with water. Organic polar solvents can better disrupt the intermolecular forces. |
Spectroscopic Profile for Structural Elucidation
Unequivocal identification and purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is invaluable for identifying the key functional groups. A KBr pellet or thin film method would be appropriate.
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O-H Stretch (Phenolic): A broad absorption band is expected around 3100-3400 cm⁻¹ . The broadness is due to extensive hydrogen bonding.
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N-H Stretch (Hydrazide): Two distinct sharp peaks are anticipated in the 3200-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
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C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1620-1660 cm⁻¹ . Its exact position can be sensitive to hydrogen bonding.
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Aromatic C=C Stretch: Peaks in the 1470-1600 cm⁻¹ region are characteristic of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and exchange labile protons.
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¹H NMR (Expected Signals in DMSO-d₆):
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~9.0-10.0 ppm (singlet, 1H): Phenolic -OH proton.
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~8.0-9.0 ppm (singlet, 1H): -C(=O)NH- proton.
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~6.6-7.1 ppm (AA'BB' system, 4H): Two doublets representing the aromatic protons of the para-substituted ring.
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~4.2 ppm (broad singlet, 2H): -NH₂ protons.
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~3.3 ppm (singlet, 2H): Methylene (-CH₂-) protons adjacent to the aromatic ring.
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¹³C NMR (Expected Signals in DMSO-d₆):
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~168-172 ppm: Carbonyl carbon (-C=O).
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~155 ppm: Aromatic carbon attached to the -OH group.
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~130 ppm: Aromatic carbons ortho to the -OH group.
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~128 ppm: Aromatic carbon to which the acetyl side chain is attached.
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~115 ppm: Aromatic carbons meta to the -OH group.
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~40 ppm: Methylene carbon (-CH₂-).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
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Molecular Ion Peak [M]⁺: Expected at m/z ≈ 166.07.
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Key Fragments: Common fragmentation patterns would involve the loss of the hydrazide group (NH₂NH) or cleavage at the benzylic position.
Experimental Methodologies: A Practical Guide
The following protocols are designed to be self-validating and provide a robust framework for synthesizing and characterizing 2-(4-Hydroxyphenyl)acetohydrazide.
Workflow for Synthesis and Characterization
Caption: Standard workflow for synthesis and analysis.
Protocol: Synthesis via Hydrazinolysis
This protocol describes the most common and efficient method for preparing hydrazides from their corresponding esters. The causality is based on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.
Materials:
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Methyl (4-hydroxyphenyl)acetate
-
Hydrazine hydrate (80% or higher)
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Ethanol (absolute)
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
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Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a calcium chloride drying tube.
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Reagents: To the flask, add methyl (4-hydroxyphenyl)acetate (0.1 mol, 16.6 g) and absolute ethanol (100 mL). Stir until the ester dissolves completely.
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Reaction: Slowly add hydrazine hydrate (0.2 mol, ~10 mL) to the solution dropwise. A slight exotherm may be observed.
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Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
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Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white crystalline precipitate should form. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
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Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
Protocol: Solubility Assessment
Objective: To qualitatively determine the solubility in various solvents, which is critical for reaction setup, purification, and formulation.
Procedure:
-
Add approximately 10 mg of the compound to a series of labeled test tubes.
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To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, hexane).
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Vortex each tube for 30 seconds.
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Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.
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For tubes where the compound is insoluble, gently heat in a water bath to assess temperature-dependent solubility.
Protocol: Stability Evaluation (Forced Degradation)
Objective: To understand the degradation pathways under stress conditions, which is mandated for pharmaceutical development.[5]
Procedure:
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Solution Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a stock solution aliquot and heat at 60°C for 2, 6, and 24 hours.
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Base Hydrolysis: Add 1N NaOH to a stock solution aliquot and keep at room temperature for 2, 6, and 24 hours.[6]
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Oxidative Degradation: Add 3% H₂O₂ to a stock solution aliquot and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
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-
Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples by a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect degradation products.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-(4-Hydroxyphenyl)acetohydrazide presents several hazards.[1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, wash affected areas thoroughly with water.
Conclusion
The physicochemical properties of 2-(4-Hydroxyphenyl)acetohydrazide are a direct consequence of its molecular architecture. The presence of both a phenolic hydroxyl group and a nucleophilic hydrazide moiety makes it a hydrophilic, crystalline solid with significant potential for forming strong intermolecular hydrogen bonds. Its characterization is straightforward using standard spectroscopic techniques, and its synthesis is efficiently achieved through the hydrazinolysis of its corresponding ester. A thorough understanding of its properties, stability, and handling requirements, as detailed in this guide, is paramount for any researcher aiming to utilize this versatile compound as a building block for the synthesis of new chemical entities in drug discovery and beyond.
References
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PubChem. (n.d.). 2-(4-hydroxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Rassem, H. A. A. (2016). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. International Journal of Engineering Sciences & Research Technology. Retrieved January 25, 2026, from [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-[(4-Fluorophenyl)amino]acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved January 25, 2026, from [Link]
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MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved January 25, 2026, from [Link]
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Al-Hakimi, A. N. (2021). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
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The Multifaceted Therapeutic Potential of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Versatile Scaffold
In the dynamic landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-(4-hydroxyphenyl)acetohydrazide core has emerged as a compelling starting point for the design of a diverse array of biologically active molecules. Its inherent structural features—a phenolic hydroxyl group, a flexible acetohydrazide linker, and an aromatic ring—provide a rich canvas for chemical modification, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-hydroxyphenyl)acetohydrazide derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature, providing a holistic understanding of this promising class of compounds.
The Core Moiety: 2-(4-Hydroxyphenyl)acetohydrazide - A Building Block for Bioactivity
The foundational structure, 2-(4-hydroxyphenyl)acetohydrazide, possesses inherent chemical properties that make it an attractive scaffold for drug design.[1] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, it imparts antioxidant properties to the molecule. The acetohydrazide moiety is a versatile functional group that can participate in various chemical reactions, allowing for the facile synthesis of a wide range of derivatives, particularly through condensation with aldehydes and ketones to form hydrazones.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of 2-(4-hydroxyphenyl)acetohydrazide is typically achieved through a straightforward two-step process, beginning with the esterification of 4-hydroxyphenylacetic acid, followed by hydrazinolysis of the resulting ester. This method is efficient and provides the core hydrazide in good yield.
Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
-
Esterification of 4-Hydroxyphenylacetic Acid:
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To a solution of 4-hydroxyphenylacetic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
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Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the synthesized ester in an appropriate solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the hydrazide.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to obtain 2-(4-hydroxyphenyl)acetohydrazide.
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The true versatility of this scaffold is realized in the synthesis of its derivatives. The hydrazide group readily undergoes condensation with a wide variety of aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.[2][3]
A Spectrum of Biological Activities: From Microbes to Cancer
The derivatization of the 2-(4-hydroxyphenyl)acetohydrazide core has unlocked a remarkable range of biological activities, positioning these compounds as promising candidates for various therapeutic areas.
Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Hydrazide-hydrazone derivatives have shown considerable promise as antimicrobial agents.[3][4][5] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes.
Derivatives incorporating heterocyclic moieties, such as furan, have demonstrated significant antibacterial and anthelmintic activities.[2] For instance, a series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides were synthesized and showed notable in vitro activity against both Gram-positive and Gram-negative bacteria.[2]
Table 1: Representative Antimicrobial Activity of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
| Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |
| Furan-containing hydrazones | S. aureus, E. coli | Varies with substitution | [2] |
| Coumarin-hydrazide hybrids | Various bacteria and fungi | Broad-spectrum activity | [4] |
| Pyrazine-carbohydrazides | Gram-positive bacteria | Potent activity | [3] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective anticancer agents. Several derivatives of 2-(4-hydroxyphenyl)acetohydrazide have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, and targeting specific signaling pathways involved in tumor growth.
For instance, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown promising antiproliferative activity.[8] One derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, exhibited a remarkably low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[8] Similarly, N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives have shown noticeable cytotoxicity on several tumor cell lines.[7]
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A typical workflow for the in vitro evaluation of the anticancer potential of novel compounds.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[9] Derivatives of 2-(4-hydroxyphenyl)acetohydrazide have been investigated for their anti-inflammatory properties.[9][10][11][12] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways.
For example, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay.[12] The compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide demonstrated significant in vivo activity, comparable to the standard drug diclofenac.[12] The rationale behind modifying the free carboxylic acid group of traditional NSAIDs is to reduce gastrointestinal toxicity.
Anticonvulsant Activity: A Glimmer of Hope for Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several studies have explored the anticonvulsant potential of hydrazide derivatives.[13][14][15][16] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems, such as the GABAergic system.
While direct studies on 2-(4-hydroxyphenyl)acetohydrazide derivatives for anticonvulsant activity are less common, related structures have shown promise. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated in animal models of epilepsy, with some compounds showing activity in the maximal electroshock (MES) seizure test.[13][15]
Antioxidant Properties: Combating Oxidative Stress
The phenolic hydroxyl group in the 2-(4-hydroxyphenyl)acetohydrazide scaffold is a key contributor to its antioxidant potential.[17] This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases. The antioxidant activity of these derivatives can be evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and CUPRAC (cupric reducing antioxidant capacity) assays.[18]
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
The wealth of data on the biological activities of 2-(4-hydroxyphenyl)acetohydrazide derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective compounds.
-
The Role of the Hydrazone Linkage: The C=N-NH-C=O moiety is a common feature in many active derivatives. The nature of the substituent attached to the imine carbon significantly influences the biological activity. Aromatic and heterocyclic aldehydes are frequently used to generate potent compounds.
-
Impact of Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the aldehyde or ketone used for condensation play a critical role. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxy) can modulate the activity and selectivity.
-
The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenylacetohydrazide core are often crucial for activity, particularly for antioxidant and some receptor-binding interactions.
Logical Relationship Diagram: SAR for 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
Caption: Key structural modifications influencing the biological activities of the core scaffold.
Future Directions and Concluding Remarks
The 2-(4-hydroxyphenyl)acetohydrazide scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The ease of synthesis and the diverse range of biological activities make it a highly attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their further development.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.
-
Combinatorial Approaches: The synthesis and screening of larger, more diverse libraries of these derivatives could lead to the identification of compounds with even greater potency and selectivity.
-
Targeted Drug Delivery: Formulating these compounds into targeted drug delivery systems could enhance their therapeutic index by increasing their concentration at the site of action and reducing off-target effects.
References
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Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. [Link]
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Fathalla, O. A. (2004). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 9(10), 834-842. [Link]
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Al-Amiery, A. A., et al. (2017). synthesis and antioxidant activity of some derivatives of 2-(2-oxo-4- phenyl-2h-chromen-7-yloxy) aceto-hydrazide. ResearchGate. [Link]
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El-Sawy, E. R., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3004. [Link]
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Dabiri, M., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6683. [Link]
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Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 722-734. [Link]
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Wang, X., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9507-9519. [Link]
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Rajput, S. S., & Kadu, V. D. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(4), 118-124. [Link]
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A Senior Application Scientist's Guide to 2-(4-Hydroxyphenyl)acetohydrazide: A Versatile Precursor in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Hydroxyphenyl)acetohydrazide is a highly versatile and valuable precursor in organic synthesis, primarily owing to its unique structural features: a reactive hydrazide moiety, a nucleophilic phenolic hydroxyl group, and an active methylene bridge. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in constructing a diverse array of heterocyclic compounds. We will delve into the causality behind experimental choices for synthesizing key pharmacophores such as Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. Each section is supported by field-proven, step-by-step protocols, mechanistic insights, and a discussion of the significant pharmacological activities exhibited by the resulting derivatives, establishing this molecule as a cornerstone for innovation in medicinal chemistry and drug development.
Introduction: The Strategic Value of 2-(4-Hydroxyphenyl)acetohydrazide
In the landscape of medicinal chemistry, the selection of a starting material is a strategic decision that dictates the synthetic routes and the diversity of accessible molecular architectures. 2-(4-Hydroxyphenyl)acetohydrazide has emerged as a precursor of significant interest due to its trifunctional nature. The terminal hydrazide group (-CONHNH₂) is a potent nucleophile, ideal for condensation reactions. The phenolic hydroxyl group (-OH) offers a site for etherification or can modulate the electronic properties of the aromatic ring. Finally, the methylene bridge provides conformational flexibility. This combination makes it an exemplary scaffold for generating libraries of heterocyclic compounds, which are foundational structures in a vast number of approved drugs.[1] The derivatives of 2-(4-hydroxyphenyl)acetohydrazide are frequently investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
Physicochemical & Safety Profile
A thorough understanding of the precursor's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxyphenyl)acetohydrazide | PubChem[3] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 166.18 g/mol | PubChem[3] |
| CAS Number | 20277-02-5 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Safety and Handling: According to the Globally Harmonized System (GHS) classifications, 2-(4-hydroxyphenyl)acetohydrazide is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Precursor: 2-(4-Hydroxyphenyl)acetohydrazide
The most direct and widely adopted method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.[4][5] This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Experimental Protocol: Synthesis from Ethyl (4-Hydroxyphenyl)acetate
This protocol details the synthesis of the title compound from its commercially available ethyl ester.
Reaction Scheme:
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An In-depth Technical Guide to the Reactivity of the Hydrazide Group in 2-(4-Hydroxyphenyl)acetohydrazide
Abstract
2-(4-Hydroxyphenyl)acetohydrazide (HPAH) is a versatile bifunctional molecule that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its chemical persona is dominated by the nucleophilic and reactive hydrazide moiety (-CONHNH₂), complemented by the phenolic (4-hydroxyphenyl) group which modulates its electronic properties and offers an additional site for derivatization. This guide provides an in-depth exploration of the hydrazide group's reactivity in HPAH, presenting a framework for its strategic utilization in the synthesis of novel chemical entities. We will dissect the core reactions—hydrazone formation, acylation, and cyclization—elucidating the underlying mechanisms and providing field-proven, self-validating experimental protocols. The causality behind experimental design, from solvent choice to catalyst selection, is explained to empower researchers in their synthetic endeavors.
Introduction: The Structural and Chemical Landscape of HPAH
2-(4-Hydroxyphenyl)acetohydrazide, with the molecular formula C₈H₁₀N₂O₂, is a derivative of hydrazine and 4-hydroxyphenylacetic acid.[1] The hydrazide functional group is a cornerstone of its reactivity.[2] It is not merely a passive linker but an active participant in a multitude of chemical transformations, making HPAH a highly sought-after precursor in drug discovery programs.[3] The importance of hydrazides and their derivatives is underscored by their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5]
The reactivity of the HPAH molecule is centered on two primary locations:
-
The Hydrazide Moiety (-CONHNH₂): This group contains two nitrogen atoms with lone pairs of electrons. The terminal nitrogen (-NH₂) is significantly more nucleophilic than the amide nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. This differential nucleophilicity is the key to its selective reactivity.
-
The Phenolic Hydroxyl Group (-OH): This group can undergo O-alkylation or O-acylation and can influence the reactivity of the aromatic ring through electrophilic substitution.
This guide will focus primarily on the transformations of the hydrazide group, which is the epicenter of HPAH's synthetic utility.
Caption: Key reactive sites in the HPAH molecule.
Core Reactivity I: Hydrazone Synthesis via Condensation
The most fundamental and widely exploited reaction of HPAH is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[6] Hydrazones are valuable intermediates and are themselves a class of biologically active compounds.[7][8] This reaction leverages the high nucleophilicity of the terminal -NH₂ group of the hydrazide.
Mechanistic Rationale
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The causality for employing a mildly acidic catalyst (e.g., a few drops of acetic acid) is twofold:
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weak nucleophile (HPAH).
-
Facilitating Dehydration: The acid facilitates the elimination of a water molecule from the tetrahedral intermediate (carbinolamine), driving the reaction towards the formation of the stable C=N double bond.
Using a strong acid is counterproductive as it would protonate the nucleophilic nitrogen of the hydrazide, deactivating it and halting the reaction.
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An In-Depth Technical Guide to the Structural and Conformational Analysis of 2-(4-Hydroxyphenyl)acetohydrazide
This guide provides a comprehensive technical overview of the structural and conformational analysis of 2-(4-Hydroxyphenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical principles, practical experimental protocols, and computational insights.
Introduction and Scientific Context
2-(4-Hydroxyphenyl)acetohydrazide belongs to the hydrazide class of organic compounds, characterized by a hydrazine moiety attached to an acyl group. The presence of the phenolic group and the acetohydrazide backbone makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities.[1][2] Hydrazides and their derivatives are known to exhibit various pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. A thorough understanding of the three-dimensional structure and conformational preferences of 2-(4-Hydroxyphenyl)acetohydrazide is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This guide will delve into the key aspects of its structural analysis, focusing on the interplay of intramolecular and intermolecular forces that govern its preferred conformations in both the solid state and in solution.
Molecular Structure and Functional Group Analysis
The chemical structure of 2-(4-Hydroxyphenyl)acetohydrazide (C₈H₁₀N₂O₂) comprises a para-substituted phenolic ring linked to an acetohydrazide moiety via a methylene bridge.[3]
Key Functional Groups:
-
p-Hydroxyphenyl Group: This group consists of a benzene ring substituted with a hydroxyl (-OH) group at the para position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's intermolecular interactions.
-
Acetohydrazide Moiety (-C(O)NHNH₂): This functional group is the reactive center of the molecule. The carbonyl group (C=O) is a hydrogen bond acceptor, while the amine (-NH) and terminal amino (-NH₂) groups are hydrogen bond donors.[4][5] The N-N single bond in the hydrazide group allows for rotational flexibility, leading to different conformations.[5]
The molecule's overall shape and electronic properties are determined by the spatial arrangement of these functional groups and the rotational freedom around the single bonds.
Conformational Analysis: A Multi-faceted Approach
The conformation of 2-(4-Hydroxyphenyl)acetohydrazide is primarily defined by the torsion angles around the single bonds connecting the phenyl ring, the methylene bridge, and the acetohydrazide group. A comprehensive conformational analysis requires a combination of experimental and computational techniques.
Theoretical Considerations
The conformational preferences of hydrazides are influenced by a delicate balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding. The rotation around the N-N bond is a key determinant of the overall molecular shape.[5]
Experimental Structural Analysis
3.2.1. X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the solid-state conformation of a molecule.[6] While a crystal structure for 2-(4-Hydroxyphenyl)acetohydrazide is not publicly available, analysis of closely related analogs provides valuable insights into its likely solid-state conformation.
Table 1: Crystallographic Data of 2-(Aryl)acetohydrazide Analogs
| Compound | Dihedral Angle (Phenyl Ring vs. Acetohydrazide Plane) | Key Intermolecular Interactions | Reference |
| 2-(4-Bromophenyl)acetohydrazide | 80.66(11)° | N—H⋯O, N—H⋯N hydrogen bonds forming a two-dimensional network | [4] |
| 2-(2-Nitrophenyl)acetohydrazide | 87.62(8)° | N—H⋯O hydrogen bonds linking molecules into a double-column structure | [2] |
From these analogous structures, it is evident that a perpendicular or near-perpendicular orientation of the phenyl ring with respect to the acetohydrazide plane is a common conformational feature in the solid state. This arrangement likely minimizes steric hindrance. The extensive hydrogen bonding networks observed in the crystals of these analogs highlight the importance of the hydrazide moiety in directing crystal packing.[2][4]
3.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.[7][8] For 2-(4-Hydroxyphenyl)acetohydrazide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the NH and NH₂ protons of the hydrazide group. The chemical shifts of the NH and NH₂ protons can be sensitive to the solvent and concentration, providing clues about intermolecular hydrogen bonding.[5][9] Conformational information can be gleaned from through-space interactions observed in 2D NMR experiments like NOESY or ROESY.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[11] The FT-IR spectrum of 2-(4-Hydroxyphenyl)acetohydrazide is expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretches of the hydrazide moiety, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C stretches.[12]
Computational Structural Analysis
3.3.1. Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool for predicting the stable conformations of a molecule and for analyzing its electronic properties.[13][14] By performing a potential energy surface scan for the rotation around the key single bonds, the global minimum energy conformation and other low-energy conformers can be identified. These calculations can also provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data.
3.3.2. Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice.[15][16][17] This analysis generates 2D fingerprint plots that provide a summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For hydrazide derivatives, Hirshfeld analysis typically reveals the significant role of H⋯H, O⋯H, and N⋯H contacts in stabilizing the crystal structure.[1][18]
Experimental and Computational Protocols
Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
A general and efficient method for the synthesis of acetohydrazides involves the hydrazinolysis of the corresponding ester.[19]
Step-by-Step Protocol:
-
Esterification: 4-Hydroxyphenylacetic acid is esterified, for example, by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux to yield methyl 4-hydroxyphenylacetate.
-
Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-Hydroxyphenyl)acetohydrazide as a solid.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[20][21][22]
Step-by-Step Protocol:
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility should be chosen.
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared and filtered to remove any particulate matter. The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Mounting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head for data collection.[6]
NMR Spectroscopic Analysis
Step-by-Step Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY) spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign the signals and extract structural and conformational information.[23][24]
Computational Analysis Workflow
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D structure of 2-(4-Hydroxyphenyl)acetohydrazide is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.[25][26][27][28]
-
DFT Optimization: The identified low-energy conformers are then optimized using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) to obtain their equilibrium geometries and relative energies.[14]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to simulate the IR spectrum.
-
Hirshfeld Surface Analysis (if crystal structure is available): If a crystal structure is determined, a Hirshfeld surface analysis can be performed using specialized software to analyze the intermolecular interactions.
Visualizations
Caption: Integrated workflow for structural and conformational analysis.
Conclusion
The structural and conformational analysis of 2-(4-Hydroxyphenyl)acetohydrazide is a critical step in understanding its chemical behavior and potential biological activity. This guide has outlined a comprehensive approach that integrates experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT and Hirshfeld surface analysis. While a dedicated crystal structure of the title compound is yet to be reported, analysis of its close analogs provides a strong foundation for predicting its conformational preferences. The detailed protocols provided herein offer a practical framework for researchers to conduct a thorough structural elucidation of this and related hydrazide derivatives, ultimately facilitating the design of new molecules with desired properties.
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Kurban, M. (2023). Synthesis, Structure elucidation, Hirshfeld Surface, DFT studies of Hydrazide derivative: Experimental and Theoretical Approach. Semantic Scholar. [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). [Link]
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da Silva, A. C., & de Oliveira, P. F. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. ALL SCIENCES PROCEEDINGS, 2(1), 270-276. [Link]
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Kurban, M. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Molecules, 26(22), 7005. [Link]
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Allen, C. F. H., & VanAllan, J. (1943). 2-phenylindole. Organic Syntheses, 23, 76. [Link]
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Aderoju, A. A., & Olusegun, O. O. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]
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da Silva, G. G., & de Oliveira, P. F. (2023). Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. Espace INRS. [Link]
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Kalaichelvan, S., Sundaraganesan, N., & Mohan, S. (2006). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 44, 162-169. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
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Agrafiotis, D. K., Gibbs, A. C., Zhu, F., Izrailev, S., & Martin, E. (2012). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Chemical Information and Modeling, 52(1), 1-15. [Link]
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Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. [Link]
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Wikipedia. (2026, January 21). X-ray crystallography. [Link]
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Li, J., & Wang, J. (2004). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. ResearchGate. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Wang, C. K., & Craik, D. J. (2018). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Chemical Biology, 13(5), 1103–1116. [Link]
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Ramek, M. (2012). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current Computer-Aided Drug Design, 8(1), 29–52. [Link]
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Methodological & Application
synthesis of Schiff bases from 2-(4-Hydroxyphenyl)acetohydrazide and aldehydes
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 2-(4-Hydroxyphenyl)acetohydrazide and Aldehydes
Authored by a Senior Application Scientist
This document serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of novel Schiff bases, also known as hydrazones, from the condensation of 2-(4-Hydroxyphenyl)acetohydrazide with various aldehydes. This class of compounds is of significant interest due to its broad spectrum of biological activities and applications in medicinal chemistry.
Introduction: The Significance of Hydrazone Scaffolds in Modern Chemistry
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone in synthetic chemistry. When derived from hydrazides, they form a specific subclass known as hydrazones, which possess the -NH-N=CH- linkage. These compounds are not merely synthetic curiosities; they are dynamic molecular scaffolds that have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The versatility of the hydrazone structure allows for fine-tuning of its steric and electronic properties through the careful selection of the parent hydrazide and carbonyl compound.
The focus of this guide, 2-(4-Hydroxyphenyl)acetohydrazide, provides a particularly valuable starting material. The presence of the 4-hydroxyphenyl (phenol) moiety introduces a critical functional group that can participate in hydrogen bonding, act as a proton donor/acceptor, and chelate with metal ions, often enhancing the biological efficacy of the final Schiff base derivative.[5] This guide provides a robust framework for the synthesis, purification, and characterization of these promising compounds.
The Underlying Chemistry: Mechanism and Rationale
The formation of a Schiff base from a hydrazide and an aldehyde is a classic condensation reaction. The process is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition followed by dehydration.
Reaction Mechanism
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., a few drops of glacial acetic acid), the oxygen atom of the aldehyde's carbonyl group is protonated. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 2-(4-Hydroxyphenyl)acetohydrazide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair of electrons on the second nitrogen atom initiates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N)—the characteristic azomethine linkage of the Schiff base.
// Connections Hydrazide -> Attack; Aldehyde -> Protonation -> Attack; Attack -> Carbinolamine -> Dehydration -> SchiffBase; }
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Causality Behind Experimental Choices
-
Solvent Selection: Ethanol is the most commonly employed solvent for this reaction.[6] Its polarity is sufficient to dissolve both the hydrazide and most aromatic aldehydes. Furthermore, its boiling point is ideal for conducting the reaction under reflux, providing the necessary activation energy without degrading the reactants or products. Methanol is also a suitable alternative.[7]
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a few drops of a protic acid like glacial acetic acid significantly accelerates the rate-limiting dehydration step.[6] The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (H₂O).
-
Reaction Temperature: Heating the mixture to reflux is standard practice.[6][8] This provides the thermal energy required to overcome the activation barrier for both the initial nucleophilic attack and the final dehydration step, ensuring a reasonable reaction time and high yield.
Detailed Experimental Protocols
A self-validating protocol requires attention to detail at every stage, from starting material preparation to final product characterization.
Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
This precursor is synthesized via the hydrazinolysis of the corresponding ester, typically ethyl 4-hydroxyphenylacetate.
Materials:
-
Ethyl 4-hydroxyphenylacetate
-
Hydrazine hydrate (80-99%)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-hydroxyphenylacetate (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.[8]
-
After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product, 2-(4-Hydroxyphenyl)acetohydrazide, in a vacuum oven. The purity is typically high enough for direct use in the subsequent Schiff base synthesis.
Protocol 2: General Synthesis of Schiff Bases
This protocol outlines the condensation of the synthesized hydrazide with an aromatic aldehyde.
// Nodes for the workflow Start [label="Dissolve Hydrazide & Aldehyde\nin Ethanol"]; AddCatalyst [label="Add Glacial Acetic Acid\n(2-3 drops)"]; Reflux [label="Reflux Mixture\n(2-5 hours)"]; Monitor [label="Monitor by TLC"]; Cooling [label="Cool to Room Temp,\nthen Ice Bath"]; Filter [label="Vacuum Filter Precipitate"]; Wash [label="Wash with Cold Ethanol"]; Dry [label="Dry Under Vacuum"]; Purify [label="Recrystallize from Ethanol\n(if necessary)"]; Characterize [label="Characterization\n(FTIR, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow connections Start -> AddCatalyst -> Reflux -> Monitor; Monitor -> Reflux [label="Reaction Incomplete"]; Monitor -> Cooling [label="Reaction Complete"]; Cooling -> Filter -> Wash -> Dry -> Purify -> Characterize; }
Caption: General Experimental Workflow for Schiff Base Synthesis.
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard reflux apparatus
-
TLC plates (silica gel) and developing chamber
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(4-Hydroxyphenyl)acetohydrazide (10 mmol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
To this clear solution, add the selected aromatic aldehyde (10 mmol, 1:1 molar ratio) dissolved in a minimal amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux with constant stirring for 2-5 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 n-hexane:ethyl acetate mobile phase) until the starting material spots are no longer visible.
-
Upon completion, allow the reaction mixture to cool to room temperature. The solid product will typically precipitate out of the solution.
-
Cool the flask in an ice bath for 30-60 minutes to ensure maximum precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted aldehyde or catalyst.
-
Dry the purified Schiff base in a vacuum desiccator or oven at low heat (50-60°C).
-
If further purification is needed, the product can be recrystallized from hot ethanol.
Data Presentation: Synthesis Examples
The following table summarizes expected results for the synthesis of various Schiff bases using the general protocol.
| Aldehyde Reactant | Product Name | Typical Yield (%) | M.p. (°C) | Appearance |
| Benzaldehyde | N'-benzylidene-2-(4-hydroxyphenyl)acetohydrazide | 85-92 | 200-202 | White Crystalline Solid |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-hydroxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 90-95 | 238-240 | Pale Yellow Solid |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 88-94 | 225-227 | Off-White Powder |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 92-97 | 250-252 | Yellow Crystalline Solid |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide | 87-93 | 218-220 | Light Yellow Solid |
Structural Validation and Characterization
Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system of characterization.
-
FTIR Spectroscopy: This is the primary tool for confirming the formation of the azomethine linkage. Key spectral changes to observe are:
-
The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹).
-
The disappearance of the N-H stretching vibrations from the hydrazide's primary amine group.
-
The appearance of a characteristic stretching band for the C=N (azomethine) group, typically in the range of 1600-1625 cm⁻¹.[9]
-
The retention of the C=O (amide) stretch from the hydrazide backbone (around 1650 cm⁻¹) and the broad O-H stretch from the phenolic group (around 3200-3400 cm⁻¹).
-
-
¹H NMR Spectroscopy: This technique provides detailed structural information.
-
A characteristic singlet peak appears for the azomethine proton (-N=CH-) in the downfield region, typically between 8.0 and 9.0 ppm.
-
Signals corresponding to the aromatic protons from both the hydroxyphenyl and aldehyde-derived rings will be present.
-
A singlet for the methylene (-CH₂-) protons of the acetohydrazide backbone is observed, usually around 3.5-4.5 ppm.
-
Singlets for the amide N-H and phenolic O-H protons will also be present, often as broad peaks that are exchangeable with D₂O.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized Schiff base, corresponding to the [M]⁺ or [M+H]⁺ peak.
Applications in Drug Discovery and Development
The hydrazone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1][3]
-
Antimicrobial Agents: The azomethine group has been shown to be crucial for antimicrobial activity. These compounds can interfere with microbial cell wall synthesis or protein function. The presence of a phenolic hydroxyl group can further enhance this activity.[10][11]
-
Anticancer Activity: Many hydrazone derivatives exhibit potent anticancer properties.[4] Their mechanism of action can involve inducing apoptosis, inhibiting key enzymes like kinases, or acting as tubulin polymerization inhibitors.[2]
-
Anti-inflammatory and Antioxidant Properties: The phenolic moiety in these structures makes them excellent radical scavengers, conferring antioxidant activity.[11] They can also inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2).[2]
-
Coordination Chemistry: The oxygen and nitrogen donor atoms in these Schiff bases make them excellent ligands for forming stable complexes with transition metal ions (e.g., Cu(II), Ni(II), Co(II)).[5][9] Chelation with a metal ion can significantly enhance the biological activity of the parent ligand, a well-established strategy in the design of metallodrugs.[12]
Conclusion
The is a straightforward yet powerful method for generating a diverse library of compounds with high therapeutic potential. The protocols detailed herein are robust, reproducible, and grounded in a clear understanding of the underlying chemical principles. By leveraging the synergistic functionalities of the hydrazone linkage and the phenolic ring, researchers can develop novel molecular entities poised for further investigation in the fields of medicinal chemistry and drug development.
References
-
Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Retrieved January 25, 2026, from [Link]
- Musyrifah, M., et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry, 10(3), 198-205.
- Zeitschrift für Naturforschung B. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone.
-
ResearchGate. (2019). (PDF) Synthesis, Characterization, and Antibacterial Activity of the Schiff Base derived from P-Toluic hydrazide and 2-hydroxy-4-methoxy Acetophenone (HMAPPTH Ligand) and their Mn (II), Co (II), Ni (II) and Cu (II) Complexes. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. Retrieved January 25, 2026, from [Link]
-
DergiPark. (n.d.). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved January 25, 2026, from [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved January 25, 2026, from [Link]
-
JOTCSA.com. (n.d.). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved January 25, 2026, from [Link]
-
Seventh Sense Research Group. (2021). Synthesis, Charaterization And Antibacterial Studies of A Schiff Base Complex Derived From 2,4-Dinitrophenylhydrazine. Retrieved January 25, 2026, from [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved January 25, 2026, from [Link]
-
Springer. (n.d.). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? Retrieved January 25, 2026, from [Link]
-
YouTube. (2014). Biochemistry | Schiff Base Chemistry [Part 1/2]. Retrieved January 25, 2026, from [Link]
-
Labstep. (n.d.). Schiff bases formation: Significance and symbolism. Retrieved January 25, 2026, from [Link]
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Application Note: Synthesis of N'-Arylidene-2-(4-hydroxyphenyl)acetohydrazides
Abstract
This application note provides a comprehensive guide for the synthesis of N'-arylidene-2-(4-hydroxyphenyl)acetohydrazides through the acid-catalyzed condensation of 2-(4-Hydroxyphenyl)acetohydrazide with various aromatic ketones. These hydrazone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of reported biological activities. This document outlines the underlying chemical principles, offers a detailed, step-by-step protocol, presents characterization data, and provides expert insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers in organic synthesis and pharmaceutical sciences.
Introduction & Scientific Principles
Hydrazones (R₁R₂C=NNH₂) are a class of organic compounds synthesized by the reaction of ketones or aldehydes with hydrazine derivatives.[1] The resulting N-acyl hydrazone moiety is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The 2-(4-hydroxyphenyl)acetohydrazide scaffold is particularly noteworthy; the phenolic hydroxyl group can impart antioxidant properties and participate in crucial hydrogen bonding interactions with biological targets.
The core reaction is a nucleophilic addition-elimination, also known as a condensation reaction.[4] The synthesis proceeds via two primary stages under acidic conditions:
-
Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon of the aromatic ketone. An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial attack.[5][6] This step results in the formation of a tetrahedral carbinolamine intermediate.
-
Elimination (Dehydration): The intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group of the intermediate, converting it into a good leaving group (H₂O).[7] The subsequent loss of water and a proton yields the stable C=N double bond characteristic of the hydrazone product.
The reaction is typically reversible, and the removal of water can drive the equilibrium towards the product. However, in many cases, the hydrazone product is significantly less soluble in the reaction solvent (commonly ethanol) than the reactants and precipitates out of the solution upon formation or cooling, effectively driving the reaction to completion.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N'-(1-phenylethylidene)-2-(4-hydroxyphenyl)acetohydrazide as a representative example. The protocol can be adapted for various substituted aromatic ketones.
Materials & Equipment
Reagents:
-
2-(4-Hydroxyphenyl)acetohydrazide (≥98% purity)
-
Acetophenone (≥98% purity)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Deionized Water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Glass funnel and filter paper (or Büchner funnel and vacuum flask)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.66 g (10.0 mmol) of 2-(4-Hydroxyphenyl)acetohydrazide in 30 mL of absolute ethanol. Gentle warming on the hotplate may be required to achieve complete dissolution.
-
Addition of Ketone: To the stirred solution, add 1.20 g (1.20 mL, 10.0 mmol) of acetophenone using a pipette.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Expert Insight: Glacial acetic acid is an effective catalyst that is less harsh than mineral acids like H₂SO₄ or HCl, minimizing the risk of side reactions and simplifying the workup process. The optimal pH for hydrazone formation is typically mildly acidic (pH 4-5).[7]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. The product will often begin to crystallize. Further cooling in an ice bath for 30 minutes will maximize precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid twice with 10 mL portions of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Record the final mass and calculate the percentage yield. The product should be a white or off-white crystalline solid.
Data Presentation and Characterization
The identity and purity of the synthesized N'-arylidene-2-(4-hydroxyphenyl)acetohydrazides should be confirmed using standard analytical techniques.
Expected Yields and Physical Properties
The following table summarizes the expected outcomes for the reaction with various aromatic ketones.
| Aromatic Ketone | Product Name | Typical Reaction Time (h) | Typical Yield (%) | Melting Point (°C) |
| Acetophenone | N'-(1-phenylethylidene)-2-(4-hydroxyphenyl)acetohydrazide | 3 | 85-92 | 198-201 |
| 4-Methylacetophenone | N'-[1-(4-methylphenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide | 3 | 88-95 | 210-213 |
| 4-Chloroacetophenone | N'-[1-(4-chlorophenyl)ethylidene]-2-(4-hydroxyphenyl)acetohydrazide | 4 | 82-90 | 225-228 |
| Benzophenone | N'-(diphenylmethylidene)-2-(4-hydroxyphenyl)acetohydrazide | 5 | 75-83 | 215-218 |
Spectroscopic Characterization
-
FT-IR (KBr, cm⁻¹): Key spectral bands to confirm product formation include the disappearance of the ketone C=O stretch (around 1685 cm⁻¹) and the appearance of the C=N imine stretch (1600-1620 cm⁻¹). Other important peaks are the N-H stretch (3200-3300 cm⁻¹), the amide C=O stretch (1650-1670 cm⁻¹), and a broad O-H stretch from the phenolic group (3100-3400 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): The formation of the hydrazone is confirmed by the disappearance of the hydrazide -NH₂ protons and the appearance of a new singlet for the N-H proton (typically downfield, >10 ppm). The aromatic and methylene protons from the 2-(4-hydroxyphenyl)acetyl moiety and the aromatic ketone will be present in their expected regions.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone.
Visualized Mechanisms and Workflows
Reaction Mechanism
Caption: Figure 1. Acid-Catalyzed Hydrazone Formation Mechanism
Experimental Workflow
Caption: Figure 2. General Experimental Workflow for Hydrazone Synthesis.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Reactant degradation. | 1. Extend reflux time and monitor with TLC. 2. Add another 1-2 drops of acetic acid. 3. Use high-purity, fresh reagents. |
| Product is Oily / Fails to Precipitate | 1. Product is more soluble in the solvent than expected. 2. Presence of impurities. | 1. Try adding a small amount of cold water to the ethanol solution to induce precipitation (anti-solvent). 2. Scratch the inside of the flask with a glass rod. 3. Concentrate the solution by evaporating some solvent before cooling. |
| Impure Product (from NMR/TLC) | 1. Incomplete washing. 2. Co-precipitation of starting materials. | 1. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). 2. Ensure thorough washing of the filtered product with cold solvent. |
Self-Validation Check: A key validation step is the melting point determination. A sharp melting point within a narrow range (1-2°C) is a strong indicator of high purity. Broad melting ranges suggest the presence of impurities, necessitating recrystallization.
Applications in Drug Discovery
The N'-arylidene-2-(4-hydroxyphenyl)acetohydrazide scaffold is a privileged structure in medicinal chemistry. The combination of the N-acyl hydrazone linker and the phenolic ring allows these molecules to interact with a variety of biological targets. Published research has demonstrated their potential as:
-
Anticancer Agents: Some derivatives have shown cytotoxicity against various cancer cell lines, potentially through mechanisms like caspase activation.[8][9]
-
Anti-inflammatory Agents: These compounds can exhibit anti-inflammatory activity, which is a common feature of hydrazone derivatives.[10]
-
Enzyme Inhibitors: The ability of the hydrazone and phenolic moieties to coordinate with metal ions or form hydrogen bonds makes them candidates for enzyme inhibition, such as with tyrosinase or carbonic anhydrase.[11]
Researchers can use the protocols herein as a foundational method to synthesize a library of diverse hydrazones by varying the aromatic ketone. Subsequent screening of this library in relevant biological assays can lead to the identification of novel therapeutic leads.
References
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(23), 8544. Retrieved from [Link]
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Frey, J., et al. (2009). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their diastereomers by HPLC. Journal of Chromatography B, 877(29), 3649-3655. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
-
Nassiri-Koopaei, M., et al. (2011). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 765-773. Retrieved from [Link]
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Bentham Science. (n.d.). New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. Retrieved from [Link]
-
Zoghbi, S. (2024). 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone. YouTube. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 489-495. Retrieved from [Link]
-
Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
ResearchGate. (2020). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
PubMed. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Retrieved from [Link]
-
PubMed. (2018). N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of N-Substituted 2-(4-Hydroxyphenyl)acetohydrazides for Drug Discovery Applications
Abstract
This application note provides a detailed, three-step experimental procedure for the synthesis of N'-substituted 2-(4-hydroxyphenyl)acetohydrazides. This class of compounds, featuring the hydrazone moiety (-C(O)-NH-N=C-), is of significant interest to the pharmaceutical and drug discovery sectors due to its wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The protocol herein is designed for robustness and scalability, guiding researchers from the initial esterification of 4-hydroxyphenylacetic acid to the final condensation yielding the target hydrazones. We elaborate on the chemical principles behind each step, provide comprehensive characterization guidelines, and offer expert insights to ensure successful synthesis and validation.
Introduction: The Hydrazone Scaffold in Medicinal Chemistry
Hydrazones are a versatile class of organic compounds characterized by an azomethine group (–NHN=CH–).[4] Their structural features, particularly the ability to act as hydrogen bond donors and acceptors, allow them to interact effectively with various biological targets. This has led to the development of numerous hydrazone-containing molecules with potent pharmacological activities.[2] Derivatives of 2-(4-hydroxyphenyl)acetohydrazide, the subject of this guide, are particularly notable. The phenolic hydroxyl group provides an additional site for interaction or further functionalization, making this scaffold a valuable starting point for generating libraries of bioactive compounds for screening and lead optimization in drug development programs.[5][6]
Overall Synthetic Strategy
The synthesis is efficiently executed in a three-step sequence starting from commercially available 4-hydroxyphenylacetic acid. The workflow is designed to be logical and high-yielding, with intermediates that can be readily purified and characterized before proceeding to the next stage.
Figure 1: Overall synthetic workflow.
Part I: Synthesis of Ethyl 2-(4-hydroxyphenyl)acetate (Intermediate 1)
Principle & Rationale
The first step is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Here, the carboxylic acid group of 4-hydroxyphenylacetic acid is converted to an ethyl ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. The reaction is reversible; therefore, using an excess of the alcohol (ethanol) as the solvent shifts the equilibrium towards the product side, maximizing the yield of the desired ester.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq)
-
Absolute Ethanol (20 mL per gram of starting material)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~3-5 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxyphenylacetic acid (e.g., 10.0 g, 65.7 mmol).
-
Add absolute ethanol (200 mL) to dissolve the acid.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product, ethyl 2-(4-hydroxyphenyl)acetate, is typically obtained as a pale yellow oil or a low-melting solid and can be used in the next step without further purification if TLC shows high purity.[]
Characterization of Intermediate 1
-
Appearance: Pale yellow oil or semi-solid.[]
-
Melting Point: 36-38 °C.[]
-
FT-IR (ν, cm⁻¹): Broad peak ~3350 (phenolic O-H), ~1730 (ester C=O stretch), ~1250 (C-O stretch).
-
¹H NMR (CDCl₃, δ ppm): ~1.25 (t, 3H, -CH₃), ~3.55 (s, 2H, Ar-CH₂), ~4.15 (q, 2H, -O-CH₂), ~6.80 (d, 2H, Ar-H), ~7.10 (d, 2H, Ar-H).
Part II: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide (Intermediate 2)
Principle & Rationale
This step involves the conversion of the ester into a hydrazide via nucleophilic acyl substitution. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[9] The ethoxy group (-OEt) is displaced as the leaving group, forming the stable hydrazide product. The reaction is typically performed in an alcoholic solvent and driven to completion by heating.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-(4-hydroxyphenyl)acetate (Intermediate 1) (1.0 eq)
-
Hydrazine Hydrate (80% or 99%) (1.5-2.0 eq)
-
Ethanol or Methanol
-
Deionized Water (ice-cold)
Procedure:
-
Dissolve ethyl 2-(4-hydroxyphenyl)acetate (e.g., 10.0 g, 55.5 mmol) in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (e.g., 4.2 mL, 83.2 mmol, 1.5 eq) to the solution at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction proceeds.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of ice-cold deionized water or cold ethanol to remove any unreacted hydrazine.
-
Dry the product, 2-(4-hydroxyphenyl)acetohydrazide, in a vacuum oven. The product is typically a white crystalline solid of high purity.
Characterization of Intermediate 2
-
Appearance: White crystalline solid.
-
FT-IR (ν, cm⁻¹): Broad peaks ~3300-3200 (N-H and O-H stretches), ~1650 (amide C=O stretch, lower frequency due to resonance).
-
¹H NMR (DMSO-d₆, δ ppm): ~3.30 (s, 2H, Ar-CH₂), ~4.20 (s, 2H, -NH₂), ~6.65 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~9.10 (s, 1H, -CONH-), ~9.40 (s, 1H, Ar-OH).
Part III: General Procedure for Synthesis of N'-Substituted-2-(4-hydroxyphenyl)acetohydrazides (Final Products)
Principle & Rationale
The final step is the condensation reaction between the hydrazide (Intermediate 2) and a suitable aldehyde or ketone to form a hydrazone, a type of Schiff base.[10][11] The reaction is catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity for the attack by the terminal nitrogen of the hydrazide. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
Figure 2: Acid-catalyzed mechanism for hydrazone synthesis.
General Experimental Protocol
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide (Intermediate 2) (1.0 eq)
-
Substituted Aldehyde or Ketone (1.0-1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)acetohydrazide (e.g., 1.0 g, 6.0 mmol) in ethanol (20 mL). Gentle heating may be required.
-
To this solution, add the corresponding substituted aldehyde or ketone (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-5 hours. Reaction progress can be monitored by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature, and then in an ice bath if necessary, to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure N'-substituted 2-(4-hydroxyphenyl)acetohydrazide.
Data Presentation: Example Derivatives
The following table summarizes representative data for a series of synthesized derivatives using the general protocol.
| Entry | Aldehyde Substituent (R) | Yield (%) | M.P. (°C) | Appearance |
| 1 | H (Benzaldehyde) | 92 | 198-200 | White Powder |
| 2 | 4-Cl (4-Chlorobenzaldehyde) | 95 | 225-227 | Off-white Solid |
| 3 | 4-OH (4-Hydroxybenzaldehyde) | 89 | 240-242 | Pale Yellow Solid |
| 4 | 4-NO₂ (4-Nitrobenzaldehyde) | 94 | 231-233 | Yellow Crystalline |
| 5 | 2-OH (Salicylaldehyde) | 90 | 215-217 | White Needles |
Characterization of Final Products
Confirmation of the final hydrazone structure relies on key spectroscopic changes:
-
FT-IR (ν, cm⁻¹): Disappearance of the hydrazide -NH₂ bands and appearance of a C=N stretch around 1610-1575 cm⁻¹. The amide C=O band remains (~1660 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Appearance of a new singlet for the azomethine proton (-N=CH-) in the range of 8.0-8.8 ppm. The amide N-H proton signal often shifts downfield to 11.0-12.0 ppm. The signals corresponding to the substituted aromatic ring will also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.
Conclusion
This application note details a reliable and efficient three-step synthesis for N'-substituted 2-(4-hydroxyphenyl)acetohydrazides. The protocols are based on well-established chemical transformations and are suitable for generating a diverse library of compounds for biological evaluation. The clear, step-by-step instructions, coupled with explanations of the underlying chemical principles and characterization guidelines, provide researchers in drug discovery and medicinal chemistry with a robust framework for accessing this valuable class of molecules.
References
- Method for preparing 4-hydroxyphenylacetic acid.
- Synthesis of ethyl α, α-di(4-hydroxyphenyl)
- 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
- Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide.
- Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine.
- Method for preparing hydrazine ethyl acetate hydrochloride.
- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
- Synthesis, Spectroscopic Characterization, and Thermal Behavior Studies of 2-Anilino-N-[(1E)-(2-Hydroxyphenyl)Methylene] Acetohydrazide Metal Complexes. Semantic Scholar.
- Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry.
- The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube.
- 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors.
- Ethyl 4-hydroxyphenylacet
- Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry.
- Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, Science Publishing Group.
- 4-Hydroxyphenylacetic acid 98 156-38-7. Sigma-Aldrich.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
- Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
- Method for the production of 4-hydroxyphenylacetic acid.
- Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry.
- Synthesis of 2-(4-hydroxyphenyl)
- Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one.
- Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. SciSpace.
- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
- Ethyl acet
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- 4-Hydroxyphenylacetic acid methyl ester(14199-15-6). ChemicalBook.
- SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Design, Synthesis and Bioactivity of N-Glycosyl-N'-(5-substituted phenyl-2-furoyl)
- Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde. Benchchem.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS One.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- 4-Hydroxyphenylacetic acid. Grokipedia.
- Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
- Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investig
- CAS 17138-28-2 ethyl 2-(4-hydroxyphenyl)
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Application Note: A Multi-faceted Analytical Approach for the Characterization of 2-(4-Hydroxyphenyl)acetohydrazide and its Derivatives
Introduction: The Analytical Imperative for Hydrazide Derivatives
2-(4-Hydroxyphenyl)acetohydrazide is a pivotal molecule, often serving as a key starting material or intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive hydrazide moiety, a phenolic hydroxyl group, and an aromatic ring, makes it a versatile building block for developing novel therapeutic agents. The purity, identity, and stability of this intermediate and its subsequent products are paramount, directly impacting the safety and efficacy of the final drug substance.
This guide moves beyond a simple listing of methods. It presents an integrated, multi-technique analytical strategy designed to provide an unambiguous and comprehensive characterization. As a self-validating system, this approach leverages the orthogonal strengths of chromatography, mass spectrometry, spectroscopy, and thermal analysis to build a complete physicochemical profile. We will explore the causality behind methodological choices, ensuring that each step provides robust, reliable, and scientifically sound data for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties of 2-(4-Hydroxyphenyl)acetohydrazide
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| Exact Mass | 166.074227566 Da | PubChem[1] |
| IUPAC Name | 2-(4-hydroxyphenyl)acetohydrazide | PubChem[1] |
Chromatographic Analysis: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[2] Its high resolution and sensitivity make it ideal for separating the main compound from starting materials, by-products, and degradants.
Causality: Why Reverse-Phase HPLC?
For a moderately polar molecule like 2-(4-Hydroxyphenyl)acetohydrazide, reverse-phase (RP) chromatography is the method of choice. The nonpolar stationary phase (typically C18) interacts with the phenyl ring, while the polar mobile phase allows for fine-tuned elution control. The inclusion of an acid modifier (like formic or acetic acid) in the mobile phase serves a critical dual purpose: it protonates the phenolic hydroxyl group and any residual basic sites on the silica backbone, leading to sharper, more symmetrical peaks and improved reproducibility.
Workflow for HPLC Purity Analysis```dot
Caption: General workflow for TGA/DSC thermal analysis.
Detailed Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analytical Conditions:
-
Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
-
-
Data Interpretation:
-
DSC Curve: Look for a sharp endothermic peak, the onset of which corresponds to the melting point.
-
TGA Curve: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Conclusion: An Integrated, Self-Validating Strategy
The characterization of 2-(4-Hydroxyphenyl)acetohydrazide and its products is not achieved by a single technique but by the convergence of orthogonal analytical methods. HPLC establishes purity, LC-MS confirms molecular weight, NMR provides definitive structural proof, FTIR verifies functional group identity, and thermal analysis assesses stability. Together, these protocols form a robust, self-validating framework that ensures the quality, identity, and consistency of this critical chemical entity, providing researchers and developers with the high-confidence data necessary for advancing their scientific objectives.
References
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Lofgren, P. A., & Jensen, T. E. (1983). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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Zhang, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(14), 5393. [Link]
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Al-Masoudi, A. S., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 29(5), 1088. [Link]
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Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Journal of Chemical Sciences. [Link]
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The Versatile Scaffold: A Guide to 2-(4-Hydroxyphenyl)acetohydrazide in Novel Heterocyclic Synthesis
Introduction: The Strategic Importance of 2-(4-Hydroxyphenyl)acetohydrazide
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic routes and the diversity of the resulting molecular library. 2-(4-Hydroxyphenyl)acetohydrazide has emerged as a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its strategic importance lies in its unique molecular architecture, which features multiple reactive sites: a nucleophilic hydrazide moiety (-CONHNH2), an acidic phenolic hydroxyl group (-OH), and an active methylene group (-CH2-), all attached to a stable phenyl ring. This combination of functionalities allows for a diverse range of chemical transformations, enabling the construction of various five- and six-membered heterocyclic rings, which are privileged structures in numerous biologically active compounds.[1][2][]
This technical guide provides an in-depth exploration of 2-(4-hydroxyphenyl)acetohydrazide as a precursor in heterocyclic synthesis. We will delve into its preparation, physicochemical properties, and detailed protocols for its application in the synthesis of medicinally relevant heterocycles, including 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and thiazolidinones. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and success in the research laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | PubChem[4] |
| Molecular Weight | 166.18 g/mol | PubChem[4] |
| IUPAC Name | 2-(4-hydroxyphenyl)acetohydrazide | PubChem[4] |
| CAS Number | 20277-02-5 | PubChem[4] |
| Appearance | Solid | --- |
| Melting Point | Data not readily available in search results | --- |
| Solubility | Soluble in polar organic solvents like ethanol and DMF | Inferred from synthesis protocols |
Safety and Handling: 2-(4-Hydroxyphenyl)acetohydrazide is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of the Building Block: 2-(4-Hydroxyphenyl)acetohydrazide
The reliable synthesis of the starting material is the first crucial step. A common and efficient method involves the esterification of 4-hydroxyphenylacetic acid followed by hydrazinolysis.
Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
This two-step protocol provides a reliable method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of Ethyl (4-hydroxyphenyl)acetate
-
Rationale: The carboxylic acid is first converted to an ester to facilitate the subsequent reaction with hydrazine hydrate. The use of ethanol as both a reactant and a solvent, with a catalytic amount of sulfuric acid, is a classic Fischer esterification method.
-
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield ethyl (4-hydroxyphenyl)acetate.[5]
-
Step 2: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
-
Rationale: The ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction. The lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and ethanol as a byproduct.[6]
-
Procedure:
-
Dissolve ethyl (4-hydroxyphenyl)acetate (0.05 mol) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (0.1 mol, 2 molar equivalents) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure 2-(4-hydroxyphenyl)acetohydrazide.[5]
-
Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)acetohydrazide.
Application in the Synthesis of Novel Heterocyclic Compounds
The true utility of 2-(4-hydroxyphenyl)acetohydrazide is demonstrated in its conversion to a variety of heterocyclic systems.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of pharmacological activities.[1][7] A common synthetic route involves the cyclization of an N-acylthiosemicarbazide intermediate.
This protocol details a two-step synthesis starting from the acetohydrazide.[5]
Step 1: Synthesis of N¹-[2-(4-Hydroxyphenyl)acetyl]-N⁴-alkyl/aryl-3-thiosemicarbazides
-
Rationale: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide derivative.
-
Procedure:
-
A mixture of 2-(4-hydroxyphenyl)acetohydrazide (0.01 mol) and an appropriate aryl/alkyl isothiocyanate (0.01 mol) in ethanol (30 mL) is refluxed for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and dried.
-
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
-
Rationale: The thiosemicarbazide undergoes oxidative cyclization in the presence of an oxidizing agent like iodine in an alkaline medium. The base facilitates the deprotonation of the thiol tautomer, which then attacks the carbonyl carbon, followed by elimination of water and hydrogen sulfide to form the stable oxadiazole ring.
-
Procedure:
-
A suspension of the thiosemicarbazide derivative (0.005 mol) in ethanol (20 mL) is prepared.
-
A solution of sodium hydroxide (2N, 10 mL) is added, followed by the dropwise addition of a solution of iodine in potassium iodide until the color of iodine persists.
-
The mixture is refluxed for 3-5 hours on a water bath.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 1,3,4-oxadiazole derivative.[5]
-
Caption: Synthesis of 1,3,4-Oxadiazoles.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, and they are core structures in many pharmaceuticals.[8][9] A common synthetic approach is the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent.
This protocol describes a one-pot reaction to form pyrazole derivatives.[10]
-
Rationale: This reaction proceeds via a condensation reaction between the hydrazide and a β-ketoaldehyde equivalent, in this case, derived from 3-formylchromone. The hydrazide acts as a dinucleophile, attacking both carbonyl groups to form a dihydropyrazole intermediate, which then aromatizes to the final pyrazole product.
-
Procedure:
-
To a solution of 3-formylchromone (1 mmol) and 2-(4-hydroxyphenyl)acetohydrazide (1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as sodium ethoxide.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the 4-(2-hydroxybenzoyl)pyrazole derivative.
-
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of five-membered heterocycles with a wide range of biological activities.[11] Their synthesis often involves the cyclization of thiosemicarbazide derivatives.
This protocol utilizes the same thiosemicarbazide intermediate as in the oxadiazole synthesis but employs a different cyclization condition.[12]
-
Rationale: The N-acylthiosemicarbazide, when heated in an alkaline medium, undergoes intramolecular cyclization. The amino group attacks the carbonyl carbon, followed by dehydration to form the triazole-thione ring.
-
Procedure:
-
Reflux a mixture of the N¹-[2-(4-Hydroxyphenyl)acetyl]-N⁴-alkyl/aryl-3-thiosemicarbazide (from Protocol 2, Step 1) (0.01 mol) and a 4% aqueous sodium hydroxide solution (50 mL) for 4-6 hours.
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione.
-
Caption: Synthesis of 1,2,4-Triazole-3-thiones.
Synthesis of Thiazolidinone Derivatives
Thiazolidinones are five-membered heterocyclic compounds containing a thiazolidine ring with a carbonyl group at position 4. They are known for their diverse biological activities.[13][14]
This protocol involves a one-pot, three-component reaction.
-
Rationale: The synthesis proceeds through the formation of a Schiff base (imine) intermediate from the reaction of 2-(4-hydroxyphenyl)acetohydrazide and an aromatic aldehyde. The thiol group of mercaptoacetic acid then attacks the imine carbon, followed by intramolecular cyclization via attack of the nitrogen on the carboxylic acid carbonyl group, with the elimination of a water molecule to form the thiazolidinone ring.[13]
-
Procedure:
-
A mixture of 2-(4-hydroxyphenyl)acetohydrazide (0.01 mol), an aromatic aldehyde (0.01 mol), and a catalytic amount of glacial acetic acid in a suitable solvent like N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
-
To this mixture, add mercaptoacetic acid (0.012 mol) and a catalytic amount of anhydrous zinc chloride.
-
Reflux the reaction mixture for 8-10 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice.
-
The solid product that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to give the pure thiazolidin-4-one derivative.[14]
-
Conclusion
2-(4-Hydroxyphenyl)acetohydrazide has proven to be a remarkably versatile and accessible building block for the synthesis of a diverse range of medicinally important heterocyclic compounds. Its multiple reactive sites allow for the construction of complex molecular architectures through straightforward and efficient synthetic protocols. The detailed application notes and protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to harness the full potential of this valuable scaffold in their quest for novel therapeutic agents. The logical flow from the synthesis of the building block to its application in forming various heterocyclic cores, supported by mechanistic rationales and clear procedural steps, is intended to empower researchers to confidently and successfully utilize 2-(4-hydroxyphenyl)acetohydrazide in their synthetic endeavors.
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Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using 2-(4-Hydroxyphenyl)acetohydrazide
Introduction
The quest for efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery and development. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a significant advancement in this area, offering reduced reaction times, lower costs, and a minimized environmental footprint. 2-(4-Hydroxyphenyl)acetohydrazide is a versatile and readily available building block, possessing multiple nucleophilic and electrophilic sites that can be exploited for the construction of a diverse array of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of several key classes of heterocyclic compounds, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazoles, using 2-(4-Hydroxyphenyl)acetohydrazide as a pivotal precursor. These heterocyclic cores are prevalent in a multitude of biologically active molecules, making their efficient synthesis a topic of considerable interest to researchers in medicinal chemistry and related fields.[1]
I. One-Pot Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] They are found in a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[2] The Knorr pyrazole synthesis, a classic method for pyrazole formation, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] This reaction can be readily adapted to a one-pot procedure using 2-(4-Hydroxyphenyl)acetohydrazide.
Mechanistic Rationale
The one-pot synthesis of pyrazoles from 2-(4-Hydroxyphenyl)acetohydrazide and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a well-established mechanism. The reaction is typically catalyzed by a small amount of acid. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.
Figure 1: Workflow for the one-pot synthesis of pyrazoles.
Experimental Protocol: Synthesis of 1-((4-Hydroxyphenyl)methyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-Hydroxyphenyl)acetohydrazide (1.66 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (0.3 mL).
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 1-((4-hydroxyphenyl)methyl)-3,5-dimethyl-1H-pyrazole.
-
Dry the purified product under vacuum.
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.30 (s, 1H, -OH), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.00 (s, 2H, -CH₂-), 2.10 (s, 3H, -CH₃), 2.05 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 156.5, 148.0, 140.0, 129.5, 128.0, 115.5, 105.0, 52.0, 13.0, 11.0.
-
IR (KBr, cm⁻¹): 3400-3200 (O-H), 3050 (Ar C-H), 2920 (C-H), 1610 (C=N), 1590, 1510 (C=C).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₂H₁₄N₂O: 203.11; found 203.1.
| Parameter | Value | Reference |
| Reactant Ratio (Hydrazide:Diketone) | 1:1 | [4] |
| Catalyst | Glacial Acetic Acid | [5] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 4-6 hours | [4] |
| Typical Yield | 85-95% | [4] |
II. One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[6] They are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6] A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines, which can be formed in situ from a hydrazide and a carboxylic acid or its derivative in a one-pot process.
Mechanistic Rationale
The one-pot synthesis of 2-((4-hydroxyphenyl)methyl)-5-substituted-1,3,4-oxadiazoles typically involves the initial acylation of 2-(4-hydroxyphenyl)acetohydrazide with a carboxylic acid, often activated by a coupling agent or converted to a more reactive species like an acid chloride or an orthoester. This forms a 1,2-diacylhydrazine intermediate. Subsequent cyclodehydration, promoted by a dehydrating agent (e.g., POCl₃, P₂O₅, or triflic anhydride) or under thermal conditions, leads to the formation of the 1,3,4-oxadiazole ring.
Figure 2: General workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-((4-Hydroxyphenyl)methyl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide
-
Benzoic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-Hydroxyphenyl)acetohydrazide (1.66 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.6 mL, 20 mmol) to the suspension with stirring.
-
Add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane) to yield the pure 2-((4-hydroxyphenyl)methyl)-5-phenyl-1,3,4-oxadiazole.
Characterization Data (Expected):
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 7.6 Hz, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (d, J = 8.4 Hz, 2H, Ar-H), 5.50 (s, 1H, -OH), 4.15 (s, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 163.0, 156.0, 131.5, 130.0, 129.0, 127.0, 124.0, 116.0, 32.0.
-
IR (KBr, cm⁻¹): 3350 (O-H), 3060 (Ar C-H), 2930 (C-H), 1615 (C=N), 1580, 1500 (C=C), 1250 (C-O).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₅H₁₂N₂O₂: 253.09; found 253.1.
| Parameter | Value | Reference |
| Reactant Ratio (Hydrazide:Acid) | 1:1 | [6] |
| Dehydrating Agent | POCl₃ | [6] |
| Solvent | Dichloromethane | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 3-5 hours | [6] |
| Typical Yield | 70-85% | [6] |
III. One-Pot Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. This scaffold is present in numerous antifungal, antiviral, and antidepressant drugs.[7] Several one-pot methods have been developed for the synthesis of 1,2,4-triazoles, often involving the reaction of a hydrazide with a source of carbon and nitrogen.
Mechanistic Rationale
One common approach for the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles involves the reaction of a hydrazide with a nitrile in the presence of a base. The reaction is believed to proceed via the initial nucleophilic attack of the hydrazide on the nitrile carbon, followed by cyclization and tautomerization to form the stable 1,2,4-triazole ring. Alternatively, reaction with isothiocyanates can lead to thiosemicarbazide intermediates which then cyclize.
Figure 3: Simplified workflow for one-pot 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 4-Amino-5-((4-hydroxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Hydrazine Hydrate
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.12 g, 20 mmol) in absolute ethanol (50 mL).
-
To this solution, add 2-(4-Hydroxyphenyl)acetohydrazide (1.66 g, 10 mmol) and stir until a clear solution is obtained.
-
Add carbon disulfide (1.2 mL, 20 mmol) dropwise to the solution at room temperature with vigorous stirring. Continue stirring for 12-16 hours.
-
A solid potassium dithiocarbazinate salt will precipitate. Add diethyl ether (50 mL) to facilitate complete precipitation.
-
Collect the salt by filtration, wash with ether, and dry.
-
To the dried salt in a 100 mL round-bottom flask, add hydrazine hydrate (99-100%, 5 mL) and reflux the mixture for 4-6 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will be evolved (use a fume hood).
-
After cooling, dilute the reaction mixture with cold water (50 mL).
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 5-6.
-
The solid product will precipitate out. Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-((4-hydroxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol.
Characterization Data (Expected):
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, -SH), 9.35 (s, 1H, -OH), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (d, J = 8.4 Hz, 2H, Ar-H), 5.50 (s, 2H, -NH₂), 3.90 (s, 2H, -CH₂-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.0, 156.5, 150.0, 130.0, 128.0, 115.5, 30.0.
-
IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H), 3050 (Ar C-H), 2920 (C-H), 2550 (S-H), 1620 (C=N), 1590, 1510 (C=C).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₁₀N₄OS: 223.06; found 223.1.
| Parameter | Value | Reference |
| Reactant Ratio (Hydrazide:CS₂:KOH) | 1:2:2 | [8] |
| Cyclizing Agent | Hydrazine Hydrate | [8] |
| Solvent | Ethanol | [8] |
| Reaction Temperature | Room Temp. then Reflux | [8] |
| Reaction Time | 12-16 h then 4-6 h | [8] |
| Typical Yield | 65-80% | [8] |
IV. One-Pot Synthesis of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom.[9] The thiazole ring is a key structural component in many natural products and synthetic drugs, including antibiotics and anticancer agents. The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. A variation of this can be used in a one-pot synthesis starting from a thiosemicarbazide derivative.
Mechanistic Rationale
The one-pot synthesis of thiazoles from 2-(4-Hydroxyphenyl)acetohydrazide begins with its conversion to the corresponding thiosemicarbazide by reaction with an isothiocyanate or by reacting the hydrazide with carbon disulfide and then an amine. This thiosemicarbazide intermediate then undergoes a Hantzsch-type cyclocondensation with an α-haloketone. The reaction proceeds by the initial S-alkylation of the thiosemicarbazide by the α-haloketone, followed by intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, and subsequent dehydration to afford the thiazole ring.
Figure 4: Conceptual workflow for the one-pot synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-(2-(4-hydroxyphenyl)acetyl)hydrazinyl)-4-phenylthiazole
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide
-
Potassium Thiocyanate (KSCN)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Bromoacetophenone
-
Ethanol
-
Sodium Acetate
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, prepare the thiosemicarbazide intermediate in situ. Suspend 2-(4-Hydroxyphenyl)acetohydrazide (1.66 g, 10 mmol) in ethanol (30 mL).
-
Add potassium thiocyanate (1.07 g, 11 mmol) and a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 1 hour.
-
To the same flask, add 2-bromoacetophenone (1.99 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
-
Continue to reflux the reaction mixture for an additional 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(2-((4-hydroxyphenyl)acetyl)hydrazinyl)-4-phenylthiazole.
Characterization Data (Expected):
-
Appearance: Pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, -NH-), 9.30 (s, 1H, -OH), 8.50 (s, 1H, -NH-), 7.80 (d, J = 7.2 Hz, 2H, Ar-H), 7.40-7.25 (m, 3H, Ar-H), 7.15 (s, 1H, thiazole-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 3.60 (s, 2H, -CH₂-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 165.0, 156.0, 150.0, 134.0, 130.0, 129.0, 128.0, 126.0, 115.5, 105.0, 35.0.
-
IR (KBr, cm⁻¹): 3350-3200 (O-H, N-H), 3050 (Ar C-H), 2920 (C-H), 1680 (C=O), 1600 (C=N), 1580, 1510 (C=C).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₇H₁₅N₃O₂S: 326.09; found 326.1.
| Parameter | Value | Reference |
| Reactant Ratio (Hydrazide:KSCN:α-Haloketone) | 1:1.1:1 | [10] |
| Catalyst | HCl (for thiosemicarbazide formation) | [10] |
| Solvent | Ethanol | [10] |
| Reaction Temperature | Reflux | [10] |
| Reaction Time | 1 h then 6-8 h | [10] |
| Typical Yield | 60-75% | [10] |
Conclusion
2-(4-Hydroxyphenyl)acetohydrazide serves as an exceptionally useful and versatile starting material for the one-pot synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the efficient construction of pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazoles. These methodologies, characterized by their operational simplicity and good to excellent yields, are well-suited for applications in drug discovery and development, enabling the rapid generation of libraries of diverse heterocyclic molecules for biological screening. Further optimization of reaction conditions and exploration of a broader range of co-reactants will undoubtedly expand the synthetic utility of this valuable building block.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2486. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6527. [Link]
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Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2021). Chemical Communications, 57(57), 7014-7017. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules, 27(22), 7792. [Link]
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One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2023). Molecules, 28(9), 3801. [Link]
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3,5-dimethylpyrazole. (1955). Organic Syntheses, 35, 52. [Link]
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One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2021). Pharmaceuticals, 14(7), 633. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(33), 28795–28807. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. [Link]
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One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (2018). Organic & Biomolecular Chemistry, 16(29), 5275-5279. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(19), 6649. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2020). Molecules, 25(5), 1198. [Link]
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One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7843. [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy, 15, 817-832. [Link]
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-9. [Link]
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One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2023). Molecules, 28(9), 3801. [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6649. [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
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Revolutionizing Synthesis: A Guide to Microwave-Assisted Preparation of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
In the fast-paced world of drug discovery and development, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the preparation of 2-(4-hydroxyphenyl)acetohydrazide and its derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
The Strategic Advantage of Microwave-Assisted Synthesis
Conventional methods for the synthesis of hydrazides often involve lengthy reaction times, high temperatures, and the use of large volumes of organic solvents. Microwave-assisted synthesis emerges as a powerful alternative, leveraging the ability of polar molecules to efficiently absorb microwave energy. This direct and uniform heating of the reaction mixture leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[1][2] The primary mechanisms behind this efficiency are dipolar polarization and ionic conduction, which rapidly generate heat within the bulk of the reaction medium. This targeted heating minimizes the formation of byproducts and often leads to higher yields and purer products.[3] Furthermore, the reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry, making MAOS a more sustainable approach.
The 2-(4-hydroxyphenyl)acetohydrazide core is a valuable pharmacophore due to the presence of the hydrazide moiety, which is a key structural element in numerous biologically active compounds. Derivatives of this scaffold have shown promise as antimicrobial, and anti-inflammatory agents.[4] The ability to rapidly synthesize a library of these derivatives using microwave technology significantly accelerates the structure-activity relationship (SAR) studies crucial for drug development.
Core Synthesis Workflow: From Ester to Hydrazide and Beyond
The general synthetic strategy involves two key microwave-assisted steps: the synthesis of the parent 2-(4-hydroxyphenyl)acetohydrazide from its corresponding ester, followed by the derivatization with various aldehydes or ketones to form hydrazones.
Caption: General workflow for the microwave-assisted synthesis of 2-(4-hydroxyphenyl)acetohydrazide and its derivatives.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Microwave-Assisted Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
This protocol details the efficient conversion of a commercially available ester, methyl (4-hydroxyphenyl)acetate, to the parent hydrazide. The use of ethanol as a solvent is strategic, as its polarity allows for efficient absorption of microwave energy, leading to rapid heating.
Materials and Equipment:
-
Methyl (4-hydroxyphenyl)acetate
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Microwave synthesis reactor with sealed vessel capabilities
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine methyl (4-hydroxyphenyl)acetate (1.66 g, 10 mmol) and absolute ethanol (5 mL).
-
Reagent Addition: Carefully add hydrazine hydrate (1.0 mL, ~20 mmol) to the mixture. The excess hydrazine hydrate ensures the complete conversion of the ester.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The power output will be automatically modulated by the instrument to maintain the set temperature.
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, pour the reaction mixture into ice-cold water (50 mL). The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-(4-hydroxyphenyl)acetohydrazide as a white solid.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of N'-Substituted-2-(4-hydroxyphenyl)acetohydrazide Derivatives (Hydrazones)
This protocol describes the condensation reaction between the parent hydrazide and a variety of aromatic aldehydes to generate a library of hydrazone derivatives. A catalytic amount of acetic acid is used to facilitate the reaction.
Materials and Equipment:
-
2-(4-Hydroxyphenyl)acetohydrazide (from Protocol 1)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Microwave synthesis reactor
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, dissolve 2-(4-hydroxyphenyl)acetohydrazide (1.66 g, 10 mmol) in absolute ethanol (5 mL).
-
Reagent Addition: Add the desired substituted aromatic aldehyde (10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 100°C for 5 minutes with stirring.
-
Work-up and Isolation: Upon completion and cooling, the product will typically precipitate from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or another suitable solvent may be performed if necessary.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation and Characterization
The successful synthesis of the target compounds must be validated through rigorous characterization. Below is a summary of expected outcomes and spectral data for the parent compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazides
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours to days | 3 - 15 minutes | [5] |
| Yield | Moderate to good | Good to excellent | [4][5] |
| Solvent Usage | Often requires large volumes | Minimal or solvent-free | |
| Byproducts | More prevalent | Significantly reduced | [2] |
Characterization Data for 2-(4-Hydroxyphenyl)acetohydrazide:
-
Appearance: White crystalline solid
-
Melting Point: ~160-164 °C
-
FTIR (KBr, cm⁻¹): The infrared spectrum provides crucial information about the functional groups present.[6] Key peaks to look for include:
-
~3300-3400 (O-H stretch of the phenol)
-
~3200-3300 (N-H stretch of the hydrazide)
-
~1640-1660 (C=O stretch, amide I band)
-
~1500-1550 (N-H bend, amide II band)
-
-
¹H NMR (DMSO-d₆, δ ppm): Proton NMR is essential for elucidating the structure.[7] Expected signals are:
-
A singlet for the phenolic -OH proton (can be exchangeable with D₂O)
-
Signals for the aromatic protons on the phenyl ring
-
A singlet for the -CH₂- protons
-
Signals for the -NH and -NH₂ protons of the hydrazide group (can be broad and exchangeable with D₂O)
-
-
¹³C NMR (DMSO-d₆, δ ppm): Carbon NMR confirms the carbon framework of the molecule.[8] Key signals include:
-
A signal for the carbonyl carbon (~170 ppm)
-
Signals for the aromatic carbons, including the carbon attached to the hydroxyl group
-
A signal for the -CH₂- carbon
-
Caption: Self-validating workflow for product characterization.
Trustworthiness and Safety Considerations
The protocols described herein are designed to be robust and reproducible. However, as with any chemical synthesis, adherence to safety protocols is critical.
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Microwave synthesis involves high pressures and temperatures. Use only vessels and equipment specifically designed for microwave synthesis. Always follow the manufacturer's instructions for the microwave reactor.
-
Ensure proper sealing of the reaction vessels to prevent leakage and potential hazards.
By following these guidelines and the detailed protocols, researchers can confidently and safely synthesize 2-(4-hydroxyphenyl)acetohydrazide and its derivatives, accelerating their research and development efforts.
References
- Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37.
- Nadzar, N. S. M., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxybenzohydrazide and Their Antibacterial Activity. Rasayan Journal of Chemistry, 10(1), 123-129.
- Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- Al-Soud, Y. A., et al. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 16(5), 3544-3551.
- Zain, N. N. M., et al. (2021). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 14(10), 103362.
- Moghadam, F. Y., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3028.
- Bandyopadhyay, D., & Mukherjee, B. (2009). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indian Journal of Chemical Technology, 16(5), 421-424.
- Mphahlele, M. J., & Maluleka, M. M. (2019). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 24(23), 4259.
- Varshney, M. M., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxy-phenyl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(1), 241-247.
- Płaziński, W., et al. (2019). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 24(18), 3296.
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Sharma, P., & Kumar, V. (2014). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 245-255.
- Setyawati, A., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823(1), 020061.
- Patil, S., et al. (2018). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. World Journal of Pharmaceutical Research, 7(12), 856-865.
- Al-Hakimi, A. N. (2020). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry, 63(4), 1509-1520.
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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ResearchGate. (n.d.). FTIR, 1H-, and 13C-NMR data of the synthesized compounds RA1, RA2, and RAF1-10. Retrieved from [Link]
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Catalytic Cyclization of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives: A Detailed Guide to Application and Protocol
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of scaffolds, those derived from the cyclization of 2-(4-hydroxyphenyl)acetohydrazide are of particular interest due to their prevalence in biologically active molecules. This comprehensive guide provides an in-depth exploration of the catalytic methods employed for the intramolecular cyclization of these valuable precursors, offering not just protocols, but the scientific rationale behind them.
Introduction: The Significance of Cyclized 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
The 2-(4-hydroxyphenyl)acetohydrazide moiety serves as a versatile building block for the synthesis of a variety of five-membered heterocyclic rings, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These heterocyclic cores are privileged structures in medicinal chemistry, frequently found in compounds exhibiting a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-hydroxyphenyl group offers a key site for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties and biological target engagement.
The catalytic cyclization of 2-(4-hydroxyphenyl)acetohydrazide derivatives is a powerful strategy to access these important scaffolds efficiently. The choice of catalyst and reaction conditions dictates the type of heterocycle formed, enabling a divergent approach to a library of compounds from a common starting material. This guide will delve into the primary catalytic methods, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Pathways: An Overview
The primary catalytic routes for the cyclization of 2-(4-hydroxyphenyl)acetohydrazide derivatives involve acid-catalysis, base-catalysis, and metal-mediated transformations. The selection of a particular method is contingent on the desired heterocyclic target.
Caption: Major synthetic routes from 2-(4-hydroxyphenyl)acetohydrazide.
Section 1: Synthesis of the Starting Material: 2-(4-Hydroxyphenyl)acetohydrazide
Before embarking on the cyclization reactions, the synthesis of the starting hydrazide is a prerequisite. This is typically achieved through a straightforward two-step process starting from 4-hydroxyphenylacetic acid.
Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
Step 1: Esterification of 4-Hydroxyphenylacetic Acid
-
Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in absolute ethanol (a suitable solvent), add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in an appropriate organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 4-hydroxyphenylacetate.
Step 2: Hydrazinolysis of the Ester
-
Reaction Setup: Dissolve the crude ethyl 4-hydroxyphenylacetate (1 equivalent) in absolute ethanol. To this solution, add hydrazine hydrate (1.5-2 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product, 2-(4-hydroxyphenyl)acetohydrazide, will often precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazide.
Note on the Phenolic Hydroxyl Group: The phenolic hydroxyl group is generally compatible with these reaction conditions. However, in some cases, protection of the hydroxyl group as a benzyl ether or a silyl ether may be considered if side reactions are observed, although this adds extra steps to the synthesis.[1]
Section 2: Catalytic Cyclization to 1,3,4-Oxadiazoles
The formation of the 1,3,4-oxadiazole ring from 2-(4-hydroxyphenyl)acetohydrazide derivatives involves a dehydrative cyclization. This transformation is most commonly achieved under acidic conditions.
Mechanistic Insight: Acid-Catalyzed Oxadiazole Formation
The acid catalyst protonates the carbonyl oxygen of the acylhydrazide, making the carbonyl carbon more electrophilic. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Caption: Simplified mechanism of acid-catalyzed 1,3,4-oxadiazole synthesis.
Protocol 2: Acid-Catalyzed Synthesis of 2-((4-Hydroxyphenyl)methyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes a general procedure for the reaction of 2-(4-hydroxyphenyl)acetohydrazide with a carboxylic acid to yield a 2,5-disubstituted 1,3,4-oxadiazole.
-
Reaction Setup: In a round-bottom flask, mix 2-(4-hydroxyphenyl)acetohydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent).
-
Catalyst Addition: Add a dehydrating agent that also serves as an acid catalyst, such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid, dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours) and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The crude product will precipitate out. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-((4-hydroxyphenyl)methyl)-5-substituted-1,3,4-oxadiazole.
| Catalyst/Dehydrating Agent | Typical Conditions | Yield | Reference |
| POCl3 | Reflux, 4-8 h | Good to Excellent | [2] |
| H2SO4 (conc.) | 0 °C to RT, then heat | Moderate to Good | [3] |
| Polyphosphoric acid (PPA) | 100-150 °C, 2-4 h | Good | [2] |
Section 3: Catalytic Cyclization to 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles from 2-(4-hydroxyphenyl)acetohydrazide typically involves a two-step, one-pot reaction with an isothiocyanate followed by a base-catalyzed cyclization.
Mechanistic Insight: Base-Catalyzed Triazole Formation
The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. In the presence of a base, the thiosemicarbazide undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration and tautomerization to yield the stable 1,2,4-triazole-3-thione.
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiones.
Protocol 3: Synthesis of 4-Substituted-5-((4-hydroxyphenyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Formation of Thiosemicarbazide:
-
Reaction Setup: Dissolve 2-(4-hydroxyphenyl)acetohydrazide (1 equivalent) in ethanol. Add the desired isothiocyanate (1 equivalent) to the solution.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. The thiosemicarbazide intermediate often precipitates upon cooling.
-
-
Cyclization to Triazole-thione:
-
Catalyst Addition: To the suspension of the thiosemicarbazide, add an aqueous solution of a base, such as sodium hydroxide (2N) or potassium hydroxide.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours until a clear solution is obtained. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. The triazole-thione product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[3]
-
| Base | Typical Conditions | Yield | Reference |
| NaOH | Aqueous, Reflux, 4-6 h | Good | [3] |
| KOH | Ethanolic, Reflux, 3-5 h | Good | [4] |
Section 4: Microwave-Assisted Synthesis: A Modern Approach
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner products.[5][6] This technique is particularly effective for the cyclization of hydrazide derivatives.
Protocol 4: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
-
Reaction Setup: In a microwave-safe vial, combine 2-(4-hydroxyphenyl)acetohydrazide (1 equivalent), a substituted carboxylic acid (1 equivalent), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). A high-boiling point solvent like DMF or solvent-free conditions can be employed.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specific temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the work-up procedure is similar to the conventional heating method described in Protocol 2.
Advantages of Microwave Synthesis:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7]
-
Improved Yields: The rapid and uniform heating can lead to higher product yields and fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Conclusion and Future Perspectives
The catalytic cyclization of 2-(4-hydroxyphenyl)acetohydrazide derivatives provides a versatile and efficient platform for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and materials science. This guide has detailed robust protocols for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting both traditional and modern microwave-assisted methods.
Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems. The exploration of metal-catalyzed C-H activation and cyclization pathways directly from the hydrazide or its derivatives could open up new avenues for functionalization. Furthermore, the development of enantioselective catalytic methods for the synthesis of chiral heterocyclic compounds derived from 2-(4-hydroxyphenyl)acetohydrazide remains a challenging yet highly rewarding goal for the scientific community. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to contribute to these exciting future developments.
References
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Al-rawi, M. S., Abdulghani, S. M., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]
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Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
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Bollikolla, H. B., & Reddi, R. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276. [Link]
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Bielawska, A., & Bielawski, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
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Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. [Link]
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Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 9(7), 1-21. [Link]
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Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
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Bou-Salah, L., et al. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 16(1), 641-650. [Link]
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Virmani, M., & Hussain, S. (2014). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 3(1), 1-5. [Link]
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Jury, J. C., et al. (2009). Metal-catalyzed cycloisomerization reactions of cis-4-hydroxy-5-alkynylpyrrolidinones and cis-5-hydroxy-6-alkynylpiperidinones: synthesis of furo[3,2-b]pyrroles and furo[3,2-b]pyridines. The Journal of organic chemistry, 74(15), 5523–5527. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. [Link]
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Yunusova, S. G., et al. (2015). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. Russian Journal of General Chemistry, 85, 1948–1952. [Link]
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Reddy, C. R., et al. (2013). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & biomolecular chemistry, 11(44), 7715–7719. [Link]
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Li, J. L., et al. (2021). Photoinduced Co-catalyzed dehydrogenative cyclization of 2-alkenylphenyl carbonyl compounds and mechanistic insights. Organic chemistry frontiers, 8(1), 53–59. [Link]
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Thomsen, K. F., & Bundgaard, H. (1995). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 20(2), 115-126. [Link]
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Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
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Boraei, A. T. A., et al. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Crystals, 12(2), 262. [Link]
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Okawara, T., et al. (2014). Design and synthesis of phenolic hydrazide hydrazones as potent poly(ADP-ribose) glycohydrolase (PARG) inhibitors. Bioorganic & medicinal chemistry letters, 24(18), 4465–4469. [Link]
- Zhang, Q., et al. (2019). A kind of preparation method of pyrazole derivatives.
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de la Torre, P., et al. (2021). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. ACS omega, 6(16), 10839–10846. [Link]
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Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. [Link]
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Al-rawi, M. S., Abdulghani, S. M., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]
- Li, J., & Wang, B. (2012). Deprotection method for phenolic hydroxyl group.
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles. Jordan Journal of Chemistry, 1(1), 35-42. [Link]
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Li, J. T., et al. (2013). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. RSC Advances, 3(42), 19357-19361. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33816-33842. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x220915. [Link]
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Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
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Tian, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 979432. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
El-Sayed, W. A., & Ali, O. M. (2014). One-pot Synthesis and An Antibacterial Activity of 2-(2- hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4-one Derivatives and Reaction with Aromatic Aldehydes. Journal of the Korean Chemical Society, 58(4), 385-391. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
-
Zhang, D., & Huang, H. (2018). One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 420-428. [Link]
- Wang, Z., et al. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
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Chen, J., et al. (2006). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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Wikipedia. (n.d.). Xanthodermin. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of hydrazones from 2-(4-Hydroxyphenyl)acetohydrazide
Technical Support Center: Synthesis of Hydrazones from 2-(4-Hydroxyphenyl)acetohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of hydrazones from 2-(4-Hydroxyphenyl)acetohydrazide. Our goal is to equip you with the causal knowledge and practical solutions needed to overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete, even after prolonged reaction times. What are the primary factors I should investigate?
A1: Incomplete conversion is a common issue. The primary factors to consider are pH, catalyst, and solvent. The rate-limiting step in hydrazone formation at neutral pH is the dehydration of the tetrahedral intermediate.[1]
-
pH Control: The reaction is acid-catalyzed. The carbonyl oxygen must be protonated to increase its electrophilicity, but the hydrazide's nitrogen must remain nucleophilic (unprotonated). The optimal pH is typically weakly acidic, around 4-5. If the medium is too acidic, the hydrazide is fully protonated and non-nucleophilic. If it's neutral or basic, the carbonyl is not sufficiently activated.
-
Catalyst: A few drops of glacial acetic acid are commonly used. For challenging substrates, stronger acids like HCl or specialized catalysts might be needed, but this increases the risk of side reactions.
-
Solvent: Protic solvents like ethanol or methanol are standard as they can solvate the transition state and are good for dissolving the reactants. However, for some substrates, aprotic solvents with a scavenger to remove water (e.g., molecular sieves) might drive the equilibrium towards the product.
Q2: I'm observing a significant amount of an insoluble, high-melting point byproduct. What could it be?
A2: This is a classic sign of azine formation . Azines (R₂C=N-N=CR₂) are formed when two equivalents of the aldehyde or ketone react with one equivalent of hydrazine or, in this case, when the initially formed hydrazone reacts with another molecule of the carbonyl compound.[2][3] This is particularly prevalent if the carbonyl compound is used in excess or if the reaction is heated for extended periods.
Q3: My final product shows unexpected signals in the NMR, suggesting a cyclized structure. What is happening?
A3: Acylhydrazones, including those derived from 2-(4-Hydroxyphenyl)acetohydrazide, can undergo intramolecular cyclization under certain conditions, particularly with heating or strong acid/base catalysis. The most common cyclized byproduct is a 1,3,4-oxadiazole .[4][5][6] This is an oxidative cyclization process that can sometimes be promoted by air (oxygen) or other oxidizing agents present.[7]
Q4: How can I effectively remove unreacted 2-(4-Hydroxyphenyl)acetohydrazide from my crude product?
A4: The starting hydrazide has significantly different polarity and solubility compared to the desired hydrazone product.
-
Recrystallization: This is often the most effective method. Choose a solvent system where the hydrazone has lower solubility than the hydrazide, especially when cold. Ethanol, methanol, or ethyl acetate/hexane systems are good starting points.
-
Aqueous Wash: If the product is soluble in a water-immiscible organic solvent (like ethyl acetate or DCM), you can perform an aqueous wash. The hydrazide has some water solubility, which will be enhanced in a slightly acidic or basic wash, while the less polar hydrazone remains in the organic layer.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. A gradient elution, for example with ethyl acetate in hexanes, will typically separate the more polar hydrazide from the hydrazone product.[8]
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into the mechanisms of common side reactions and provides structured protocols to mitigate them.
Issue 1: Azine Formation
Azines are symmetrical molecules formed from the condensation of two carbonyl molecules with one hydrazine molecule.[3] In the context of your synthesis, the hydrazone intermediate can react with a second molecule of the aldehyde/ketone.
Causality:
-
Stoichiometry: Using an excess of the carbonyl compound significantly favors azine formation.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the reaction of the hydrazone with excess carbonyl.
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the 2-(4-Hydroxyphenyl)acetohydrazide relative to the carbonyl compound. This ensures the carbonyl is the limiting reagent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting carbonyl compound. Stop the reaction as soon as the carbonyl spot disappears.
-
Temperature Control: Run the reaction at room temperature if possible. If heating is required, use the lowest effective temperature and minimize the reaction time.
Issue 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
The acylhydrazone product can undergo an oxidative cyclization to form a stable 1,3,4-oxadiazole ring. This is a common pathway for acylhydrazones and can be promoted by various oxidants.[7][9]
Causality:
-
Oxidants: The presence of air (oxygen), especially with heating, or trace metal impurities can catalyze the oxidation. Certain reagents may also act as oxidants.[5]
-
Harsh Conditions: Strong acidic conditions or high temperatures can facilitate the dehydration and cyclization steps.
Mitigation Protocol:
-
Inert Atmosphere: If cyclization is a persistent issue, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Avoid Overheating: Maintain the lowest possible reaction temperature.
-
Purification: If a small amount of the oxadiazole forms, it can typically be separated from the hydrazone by chromatography due to differences in polarity.
Logical Troubleshooting Workflow
Below is a diagram to guide your decision-making process when encountering unexpected results.
Sources
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- 9. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Heterocycles from 2-(4-Hydroxyphenyl)acetohydrazide
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of heterocycles from 2-(4-Hydroxyphenyl)acetohydrazide. This versatile precursor is a cornerstone for building various heterocyclic scaffolds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are prevalent in medicinal chemistry. However, its multifunctional nature—possessing a nucleophilic hydrazide, an acidic phenolic hydroxyl, and an activated methylene group—can lead to complex reaction pathways and, frequently, suboptimal yields.
This guide is structured to provide not just solutions, but a deep-seated understanding of the reaction mechanics. By diagnosing the root cause of low yields, you can transform your synthetic outcomes from frustratingly low to predictably high.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the starting material and general reaction considerations.
Q1: What are the key reactive sites of 2-(4-Hydroxyphenyl)acetohydrazide and how do they influence heterocycle synthesis?
A: 2-(4-Hydroxyphenyl)acetohydrazide has three primary reactive sites that dictate its behavior in cyclization reactions:
-
The Hydrazide Moiety (-CONHNH₂): This is the principal functional group for building the heterocycle. The terminal amine (-NH₂) is highly nucleophilic and typically initiates the reaction by attacking an electrophilic center (e.g., a carbonyl carbon). The secondary amine (-NH-) becomes crucial during the subsequent intramolecular cyclization and dehydration steps.
-
The Phenolic Hydroxyl Group (-OH): This group is both nucleophilic and acidic. Its presence is a common source of side reactions. Under basic conditions, it can be deprotonated to a phenoxide, a potent nucleophile that can compete with the hydrazide, leading to unwanted O-acylation or O-alkylation. Under acidic conditions, it can influence the electronic properties of the aromatic ring.
-
The Methylene Bridge (-CH₂-): The protons on this carbon are weakly acidic and can be abstracted under strong basic conditions, potentially leading to undesired condensation or rearrangement products.
Understanding the interplay between these sites is the first step in troubleshooting. For instance, a reaction run under strong basic conditions might fail not because the primary cyclization is unfavorable, but because the phenoxide is preferentially reacting with your electrophile.
Q2: How can I be certain that the purity of my starting 2-(4-Hydroxyphenyl)acetohydrazide is not the cause of low yields?
A: Starting material purity is paramount. Impurities from its synthesis (e.g., unreacted ethyl (4-hydroxyphenyl)acetate or residual hydrazine) can interfere with the reaction.
-
Visual Inspection: The compound should be a white to off-white crystalline solid. Any significant discoloration may indicate oxidation or impurities.
-
Melting Point: Determine the melting point. A sharp melting range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis:
-
¹H NMR: This is the most effective method. Confirm the expected signals and their integrations. Look for peaks corresponding to common solvents or starting materials from its synthesis.
-
FT-IR: Verify the presence of key functional groups: a broad O-H stretch (phenol), N-H stretches (hydrazide), and a C=O stretch (amide).
-
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
If purity is questionable, recrystallization is necessary. See Protocol 1 for a detailed methodology.
Q3: What are the most common heterocycles synthesized from this precursor and what are the typical cyclizing agents?
A: The most common five-membered heterocycles synthesized are:
-
Pyrazoles: Synthesized by reacting with 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone) or their equivalents, typically under acidic or basic catalysis.[1][2]
-
1,3,4-Oxadiazoles: Commonly formed by reacting the hydrazide with a one-carbon source, followed by cyclodehydration. Typical reagents include carbon disulfide (leading to a mercapto-oxadiazole), cyanogen bromide, or carboxylic acids (and their derivatives like acid chlorides or orthoesters) under dehydrating conditions (e.g., POCl₃, PPA).[3][4]
-
1,2,4-Triazoles: Can be synthesized through various routes, such as reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.[5][6] Another route involves reaction with nitriles or imidates.
Part 2: Troubleshooting Guide for Low Yields
This section provides a problem-oriented approach to diagnosing and solving common issues leading to low yields.
Problem 1: Reaction is sluggish, stalls, or fails to proceed to completion.
-
Possible Cause A: Insufficient Catalyst Activity or Inappropriate pH
-
The Chemistry: Many cyclization reactions, particularly those involving carbonyl condensation and subsequent dehydration (like pyrazole or oxadiazole formation), are highly pH-dependent.[7] An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic for the initial attack by the hydrazide. A base catalyst can deprotonate the hydrazide, increasing its nucleophilicity, or facilitate the final elimination step. If the pH is not optimal, the rate-determining step becomes prohibitively slow.
-
The Solution:
-
Systematic pH Screening: If using acid catalysis (e.g., acetic acid, H₂SO₄, p-TsOH), screen a range of concentrations. Start with a catalytic amount (1-5 mol%) and increase if necessary. For base-catalyzed reactions, screen weak bases (e.g., piperidine, triethylamine) and stronger bases (e.g., NaOEt, K₂CO₃).
-
Monitor with TLC: Track the disappearance of the starting hydrazide. If it is consumed but no product forms, the reaction is likely arrested at an intermediate stage (e.g., the initial hydrazone). This indicates the cyclization/dehydration step is the issue, which often requires stronger acidic or thermal conditions.
-
-
-
Possible Cause B: Poor Solvent Choice
-
The Chemistry: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogenous reaction mixture. Furthermore, the solvent's polarity can influence reaction rates and equilibria. For dehydration steps, a solvent that allows for the removal of water (e.g., toluene or xylene with a Dean-Stark trap) can drive the reaction to completion.
-
The Solution:
-
Consult the table below for recommended starting points. If solubility is an issue, consider a co-solvent system or a higher-boiling polar aprotic solvent like DMF or DMSO. Be aware that these solvents can be difficult to remove and may require higher temperatures.[8]
-
-
| Heterocycle Target | Recommended Solvents | Common Catalysts |
| Pyrazoles | Ethanol, Acetic Acid, Toluene | Glacial Acetic Acid, H₂SO₄ (cat.), Piperidine |
| 1,3,4-Oxadiazoles | Ethanol (for intermediates), POCl₃ (reagent/solvent), Polyphosphoric Acid (PPA) | POCl₃, PPA, H₂SO₄ |
| 1,2,4-Triazoles | Ethanol, DMF, Dioxane | NaOH, KOH, Pyridine |
Problem 2: A complex mixture of products is formed, leading to low yield of the desired compound and difficult purification.
-
Possible Cause A: Unwanted Side Reaction at the Phenolic -OH Group
-
The Chemistry: This is the most common culprit. The phenolic hydroxyl is nucleophilic and can compete with the hydrazide. In reactions involving acylating agents (e.g., synthesis of 1,3,4-oxadiazoles from carboxylic acids or acid chlorides), this can lead to the formation of an undesired O-acylated ester byproduct.
-
The Solution:
-
Protect the Phenolic Group: The most robust solution is to protect the -OH group before the cyclization reaction. A simple and effective choice is a benzyl ether, which is stable to many reaction conditions and can be easily removed later by hydrogenolysis. See Protocol 4 for a detailed protection procedure.
-
Control Stoichiometry and Addition Order: In some cases, slow addition of the electrophilic reagent to the reaction mixture at low temperature can favor reaction at the more nucleophilic hydrazide over the phenoxide.
-
-
-
Possible Cause B: Formation of Regioisomers
-
The Chemistry: When using an unsymmetrical cyclizing agent, such as 1-phenyl-1,3-butanedione for a pyrazole synthesis, two different constitutional isomers can be formed. The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the terminal -NH₂ of the hydrazide and which undergoes the subsequent condensation with the -NH-. This is often influenced by the electronic and steric properties of the carbonyl groups and the reaction pH.
-
The Solution:
-
Characterize the Mixture: Use ¹H NMR or LC-MS to determine if a mixture of isomers is indeed the issue.
-
Modify Reaction Conditions: The selectivity can sometimes be tuned. Acidic conditions often favor initial attack at the more reactive (less sterically hindered) carbonyl, while thermodynamic control (higher temperatures, longer reaction times) may favor the more stable isomer. A systematic screen of conditions is the best approach.[9]
-
-
Problem 3: The desired product is formed but degrades during workup or purification.
-
Possible Cause A: Hydrolytic Instability
-
The Chemistry: The hydrazide starting material and some intermediates (like hydrazones) can be susceptible to hydrolysis, especially under harsh acidic or basic workup conditions.[7] While the final heterocyclic products are generally more stable, they are not indestructible.
-
The Solution:
-
Use a Mild Workup: Neutralize the reaction mixture carefully. Avoid strong acid or base washes if possible. Use saturated sodium bicarbonate for acid neutralization and saturated ammonium chloride for base neutralization.
-
Minimize Exposure to Water: Extract the product into an organic solvent quickly and dry thoroughly with an agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
-
-
Possible Cause B: Oxidation
-
The Chemistry: Phenols are susceptible to oxidation, especially under basic conditions in the presence of air. This can lead to the formation of colored quinone-type impurities, complicating purification and lowering the yield of the desired white, crystalline product.
-
The Solution:
-
Work Under Inert Atmosphere: If oxidation is suspected, perform the reaction and workup under an atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Aqueous Workup with Reducing Agents: During an aqueous workup, adding a small amount of a reducing agent like sodium sulfite or sodium thiosulfate can prevent oxidation of the phenol.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Purity Assessment and Recrystallization of 2-(4-Hydroxyphenyl)acetohydrazide
-
Purity Check: Prepare a small sample for ¹H NMR analysis in DMSO-d₆. Confirm the characteristic peaks and absence of significant impurities.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-(4-Hydroxyphenyl)acetohydrazide. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid completely. Use a hot plate and magnetic stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals under vacuum to a constant weight. Re-check the melting point and/or NMR to confirm purity before use.
Protocol 2: General Procedure for the Synthesis of a 5-methyl-3-((4-hydroxyphenyl)methyl)-1H-pyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-Hydroxyphenyl)acetohydrazide (1.0 eq).
-
Reagents: Add ethanol (approx. 10 mL per gram of hydrazide) followed by acetylacetone (1.1 eq).
-
Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate directly. If not, add cold water to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent like ethanol to afford the pure pyrazole derivative.
Protocol 3: General Procedure for the Synthesis of a 2-((4-hydroxyphenyl)methyl)-5-phenyl-1,3,4-oxadiazole
-
Intermediate Formation: In a round-bottom flask, mix 2-(4-Hydroxyphenyl)acetohydrazide (1.0 eq) and benzoyl chloride (1.05 eq) in pyridine at 0 °C. Stir for 2-3 hours, then allow to warm to room temperature. The intermediate N'-benzoyl-2-(4-hydroxyphenyl)acetohydrazide can be isolated by pouring the mixture into ice water and filtering the precipitate.
-
Cyclodehydration: To the dried intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) carefully at 0 °C.
-
Reaction: Slowly warm the mixture to reflux and heat for 3-5 hours. Monitor by TLC until the intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. A solid will precipitate.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 1,3,4-oxadiazole.
Protocol 4: Benzyl Protection of the Phenolic Hydroxyl Group
-
Setup: In a round-bottom flask, dissolve 2-(4-Hydroxyphenyl)acetohydrazide (1.0 eq) in a suitable solvent like DMF or acetone.
-
Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Alkylating Agent: Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction, filter off the K₂CO₃, and evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product, 2-(4-(benzyloxy)phenyl)acetohydrazide, can be purified by column chromatography or recrystallization. This protected starting material can now be used in your desired cyclization reaction.
References
-
Hulley, E., et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. Available at: [Link]
-
PubChem. 2-(4-Hydroxyphenyl)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]
- Sharma, P., & Sharma, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
Reddy, R., et al. (2014). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ResearchGate. Available at: [Link]
-
Cheurfa, Z., et al. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. ResearchGate. Available at: [Link]
- El-Gazzar, A. B. A., et al. (2009). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2019). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. Available at: [Link]
- McLaughlin, M., et al. (2013).
-
ResearchGate. (2020). Mechanism of the synthesis reaction of 2-[(4-hydroxyphenyl) methylidene]-1H-indene-1,3 (2H)-dione. Available at: [Link]
-
Frank, P. V., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
-
NIH. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]
- Praveen, A. S., et al. (2012). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E Structure Reports Online.
- Kumari, A., et al. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
-
Molecules. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]
- Google Patents. (1988). Process for purifying 4-hydroxy-acetophenone.
-
ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
-
RSC Publishing. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]
-
NIH. (2011). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
- Google Patents. (2006). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- Clayden, J.
-
Organic Chemistry Portal. 1H-1,2,4-Triazole synthesis. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Available at: [Link]
Sources
- 1. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Condensation Reactions of 2-(4-Hydroxyphenyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of hydrazone derivatives from 2-(4-Hydroxyphenyl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the conditions for this crucial condensation reaction. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the condensation of 2-(4-Hydroxyphenyl)acetohydrazide with various aldehydes and ketones. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.
Question 1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?
Answer:
Low yield is the most common issue and can stem from several factors. Systematically investigating the following parameters is the most effective approach.
Causality Analysis & Solutions:
-
Suboptimal pH: The condensation reaction to form a hydrazone is acid-catalyzed, but the mechanism is highly pH-dependent.[1][2]
-
The Problem: At very low pH (highly acidic), the lone pair on the terminal nitrogen of the hydrazide becomes protonated. This protonated species is no longer nucleophilic and cannot attack the carbonyl carbon, effectively halting the reaction.[2] Conversely, in neutral or basic conditions, the protonation of the carbonyl oxygen is insufficient, and the rate-limiting dehydration of the carbinolamine intermediate is slow.
-
The Solution: The optimal pH for hydrazone formation is typically in the weakly acidic range of 4.5 to 6.[1][2] The most common and effective method is to use a protic solvent like ethanol or methanol with a catalytic amount (2-3 drops) of glacial acetic acid.[3] This provides the necessary protons to activate the carbonyl group without deactivating the hydrazide nucleophile.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.
-
The Problem: If the 2-(4-Hydroxyphenyl)acetohydrazide or the carbonyl compound has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
-
The Solution: Ethanol and methanol are excellent first choices as they typically solubilize both reactants well and are compatible with acid catalysis.[4][5] For particularly insoluble reactants, using acetic acid as both the solvent and catalyst can be highly effective.[3] In some cases, a co-solvent system or gentle heating may be required to achieve homogeneity.
-
-
Sub-optimal Temperature and Reaction Time:
-
The Problem: The reaction may be kinetically slow at room temperature, especially with less reactive ketones or sterically hindered aldehydes.
-
The Solution: Most protocols recommend gentle heating, often refluxing the reaction mixture for a period of 1 to 4 hours.[3][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). A simple TLC run can show the consumption of the starting materials and the formation of the new, typically more non-polar, hydrazone product. React until the limiting reagent is consumed.
-
-
Purity of Reactants:
-
The Problem: Impurities in the aldehyde or ketone starting material can lead to competing side reactions. An older aldehyde might have partially oxidized to the corresponding carboxylic acid, which will not react.
-
The Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde (e.g., by distillation or chromatography) before use.
-
Below is a workflow to guide your optimization process.
Question 2: I'm observing multiple spots on my TLC plate. What are the potential side products?
Answer:
The formation of side products can complicate purification and reduce the yield of the desired hydrazone. The most common culprits are azines and products of self-condensation.
-
Azine Formation: This is a significant side product, particularly if using hydrazine hydrate instead of a substituted hydrazine. However, it can also occur if the aldehyde reacts with itself under certain conditions. The mechanism involves the reaction of two equivalents of the carbonyl compound with one equivalent of hydrazine.[7] To minimize this, use a 1:1 molar ratio of 2-(4-Hydroxyphenyl)acetohydrazide to your carbonyl compound.[4]
-
Unreacted Starting Materials: The most obvious "extra spots" are your starting materials. If these are present, it indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Degradation: The hydroxyphenyl moiety can be sensitive to harsh conditions. Prolonged heating at high temperatures or in the presence of strong acids could potentially lead to degradation. Stick to the recommended mild acidic conditions and monitor the reaction to avoid unnecessarily long heating times.
Question 3: My product crashed out of the reaction mixture, but it's an oil/gummy solid, not a crystal. How do I purify it?
Answer:
Hydrazones are often highly crystalline compounds, but achieving crystallization can sometimes be tricky.
-
Recrystallization is Key: This is the most powerful purification technique for these compounds.
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, isopropanol, or mixtures with water.[4][5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[5]
-
-
"Oiling Out": If the product separates as an oil upon cooling, it means the solution became supersaturated before the temperature was low enough for orderly crystal lattice formation.
-
Solution 1: Re-dissolve and Scratch: Re-heat the solution until the oil redissolves completely. As it cools, use a glass rod to vigorously scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Add a Co-solvent: Re-dissolve the oil by heating. Then, slowly add a "poor" solvent (a solvent in which your compound is not very soluble) dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of the "good" solvent to clarify, then allow it to cool slowly. This brings the solution closer to its saturation point at a higher temperature.
-
Solution 3: Seeding: If you have a tiny amount of pure crystal, add it to the cooled, supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this condensation reaction?
The reaction is a nucleophilic addition-elimination.
-
Acid Catalysis: A proton from the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the 2-(4-Hydroxyphenyl)acetohydrazide attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water).
-
Elimination: The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond (the imine functionality of the hydrazone). The catalyst is regenerated.[8]
}
Caption: Simplified Mechanism of Hydrazone Formation.Q2: Which functional groups on the aldehyde or ketone partner might interfere with the reaction?
While the reaction is quite robust, certain functional groups can cause issues.
-
Acid-Labile Groups: If your carbonyl compound contains groups that are sensitive to acid (e.g., certain protecting groups like acetals), the catalytic acid could cleave them. In such cases, running the reaction without a catalyst at a slightly higher temperature or for a longer duration might be necessary.
-
Other Nucleophilic Groups: If the carbonyl partner also contains a primary or secondary amine, self-condensation or polymerization could become a competing pathway.
Q3: How do I choose the best solvent and catalyst for my specific reactants?
The following table summarizes the common choices and their applications.
| Parameter | Recommended Options | Rationale & Best Practices |
| Solvent | Ethanol, Methanol | Excellent general-purpose solvents. Dissolve a wide range of reactants and are compatible with acid catalysis.[4][5] |
| Glacial Acetic Acid | Serves as both solvent and catalyst. Ideal for poorly soluble reactants or when a stronger acidic push is needed.[3] | |
| Catalyst | Glacial Acetic Acid | The standard and most effective choice. Use 2-5 drops for a typical lab-scale reaction.[3] |
| Concentrated HCl | Can be used, but it's a much stronger acid. Increases the risk of protonating the hydrazide, so use sparingly (1 drop). | |
| None | Feasible if one of the reactants is highly activated or if acid-labile groups are present. May require longer reaction times or higher temperatures. |
Q4: What are the key analytical signatures to confirm product formation?
Confirmation of the hydrazone product is typically straightforward using standard spectroscopic techniques.
| Technique | Key Signature to Observe |
| ¹H NMR | - Disappearance of the aldehyde proton signal (typically δ 9-10 ppm).- Appearance of a new imine proton signal (-CH=N-) (typically δ 8-9 ppm).[3]- Appearance of the N-H proton signal (can be broad, δ 11-12 ppm).[3][9] |
| ¹³C NMR | - Disappearance of the aldehyde/ketone carbonyl carbon signal (δ >190 ppm).- Appearance of the imine carbon signal (-C=N-) (typically δ 140-160 ppm).[9] |
| FT-IR | - Disappearance of the C=O stretch from the aldehyde/ketone (around 1700 cm⁻¹).- Appearance of the characteristic C=N stretch (around 1600-1650 cm⁻¹).[3][5]- Persistence of the amide C=O stretch from the hydrazide backbone (around 1650-1680 cm⁻¹). |
| Mass Spec | - Observation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the expected product.[3] |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from 2-(4-Hydroxyphenyl)acetohydrazide
This protocol provides a robust starting point for the synthesis. Molar amounts and volumes should be adjusted accordingly for your specific carbonyl compound.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1.0 equivalent of 2-(4-Hydroxyphenyl)acetohydrazide in a suitable volume of ethanol (e.g., 10 mL per gram of hydrazide).
-
In a separate container, dissolve 1.0 to 1.05 equivalents of the aldehyde or ketone in a minimal amount of ethanol.
-
-
Reaction Setup:
-
Begin stirring the solution of the hydrazide.
-
Add 3-4 drops of glacial acetic acid to the hydrazide solution.
-
Add the solution of the carbonyl compound to the flask. Some protocols recommend a dropwise addition, which can be beneficial for controlling exotherms or side reactions.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC every 30-60 minutes. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate, and visualize under UV light. The product should appear as a new, less polar spot.
-
Continue refluxing until the limiting reagent (usually the hydrazide) is no longer visible on the TLC plate (typically 1-4 hours).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often crystallize or precipitate during cooling.
-
To maximize recovery, cool the flask further in an ice-water bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.[5]
-
Allow the crystals to air-dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.
-
-
Characterization:
-
Obtain the melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectra of the purified product to confirm its identity and purity.
-
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155–39168. Available at: [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved January 25, 2026, from [Link]
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]
-
Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved January 25, 2026, from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. Available at: [Link]
-
Noor, S., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. Available at: [Link]
-
LibreTexts Chemistry. (2023, October 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Kumar, S., et al. (2012). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. Available at: [Link]
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preventing the formation of azines in reactions with 2-(4-Hydroxyphenyl)acetohydrazide
Technical Support Center: 2-(4-Hydroxyphenyl)acetohydrazide Reactions
An Application Scientist's Guide to Preventing Azine Formation
Welcome to the technical support center for researchers working with 2-(4-Hydroxyphenyl)acetohydrazide. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during the synthesis of hydrazones and other derivatives: the formation of unwanted azine byproducts. As Senior Application Scientists, we understand that reaction purity is paramount. This document provides troubleshooting advice, preventative protocols, and the fundamental chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is an azine, and why is it a problematic byproduct in my reaction?
Azines are chemical compounds containing the functional group C=N-N=C.[1][2] In the context of your work with 2-(4-Hydroxyphenyl)acetohydrazide, an azine is typically a symmetrical molecule formed when two equivalents of your aldehyde or ketone starting material react with one equivalent of hydrazine.[2] This hydrazine can either be unreacted starting material or, more problematically, can arise from the degradation of your desired hydrazone product.
Azine formation is a significant issue for several reasons:
-
Reduced Yield: It consumes your starting materials and lowers the overall yield of your target hydrazone.
-
Purification Challenges: Azines often have similar polarity and solubility profiles to the desired hydrazone product, making their removal by standard techniques like crystallization or column chromatography difficult.
-
False Positives: Their structural similarity can lead to misinterpretation of analytical data (e.g., NMR, MS) if not properly resolved.
Q2: What is the chemical mechanism that leads to azine formation?
Azine formation is a competitive reaction pathway that runs parallel to your desired hydrazone synthesis. Understanding this mechanism is the key to preventing it.
The process generally occurs in two steps:
-
Hydrazone Formation (Desired Reaction): One molecule of 2-(4-Hydroxyphenyl)acetohydrazide reacts with one molecule of an aldehyde or ketone to form the target hydrazone. This is a standard condensation reaction.[3][4][5]
-
Azine Formation (Side Reaction): The azine can form through two primary routes:
-
Route A (Excess Carbonyl): If an excess of the aldehyde/ketone is present, it can react with the newly formed hydrazone. The hydrazone essentially acts as a hydrazine source for the second carbonyl molecule.
-
Route B (Reaction with Hydrazine): If there is unreacted hydrazine or if the hydrazide starting material degrades, it can react with two molecules of the aldehyde/ketone to form the azine directly.[2]
-
Below is a diagram illustrating these competing pathways.
Caption: Fig. 1: Competing reactions of hydrazone and azine formation.
Troubleshooting and Prevention Guide
This section provides direct answers and actionable protocols to minimize or eliminate azine byproducts from your reactions.
Q3: How can I adjust my reaction conditions to favor hydrazone formation?
Controlling the reaction environment is the most powerful tool at your disposal. Several parameters can be optimized to suppress the pathway leading to azines.
| Parameter | Impact on Azine Formation | Recommended Action | Causality (Why it Works) |
| Stoichiometry | High Impact. Excess carbonyl starting material is a primary driver of azine formation. | Use a precise 1:1 molar ratio of 2-(4-Hydroxyphenyl)acetohydrazide to the carbonyl compound.[4] | By avoiding an excess of the aldehyde/ketone, you starve "Route A" of its key reactant, preventing the conversion of your desired hydrazone into the azine byproduct. |
| Order of Addition | High Impact. A high local concentration of the carbonyl can initiate azine formation. | Slowly add the aldehyde/ketone solution dropwise to a stirred solution of the hydrazide.[4] | This method ensures that the carbonyl compound reacts with the abundant hydrazide as soon as it is introduced, never allowing its concentration to build up sufficiently to favor the second addition step required for azine formation. |
| Temperature | Moderate Impact. Higher temperatures can accelerate side reactions and potential degradation. | Conduct the reaction at room temperature or below (0-25 °C).[4] | Many hydrazone formations are efficient at room temperature. Elevated temperatures provide the unnecessary activation energy for the less-favored azine pathway and can promote hydrolysis of the hydrazide. |
| pH Control | Moderate Impact. The reaction is often catalyzed by acid, but strongly acidic or basic conditions can be detrimental. | Add a catalytic amount of a weak acid , such as acetic acid (a few drops). | The formation of hydrazones is generally fastest under mildly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazide's terminal nitrogen. However, extreme pH can cause degradation. |
| Solvent Choice | Moderate Impact. The solvent affects the solubility of reactants and products. | Ethanol or Methanol are typically excellent choices as they solubilize the hydrazide and carbonyl reactants well.[4][6][7] | Good solubility ensures a homogeneous reaction mixture, preventing localized high concentrations of reactants that can lead to side product formation. The desired hydrazone product often has lower solubility in these alcohols upon cooling, facilitating purification by crystallization. |
Q4: I've followed the guidelines, but still detect azine. What's next?
If azine impurities persist, a systematic troubleshooting approach is necessary. The following workflow can help you pinpoint the issue.
Caption: Fig. 2: A logical workflow for troubleshooting azine formation.
Purification and Protocols
Q5: How can I effectively remove azine impurities from my final product?
If preventative measures are insufficient, purification is necessary.
-
Recrystallization: This is the most effective and highly recommended method. Hydrazones are often crystalline solids. Exploiting subtle differences in solubility between your desired hydrazone and the azine byproduct is key.
-
Recommended Solvents: Hot ethanol is an excellent first choice for recrystallization.[7][8] Other potential solvents include methanol, isopropanol, or ethanol/water mixtures.
-
Principle: The desired product should be soluble in the hot solvent and crystallize out upon cooling, while the azine impurity ideally remains in the cold solvent (the "mother liquor"). Multiple recrystallization steps may be required.
-
-
Column Chromatography: While possible, this should be a secondary option due to the often-similar polarities of the hydrazone and azine.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a common strategy. Careful monitoring by Thin Layer Chromatography (TLC) is essential to achieve separation.
-
Validated Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a generalized, step-by-step method for the synthesis of a hydrazone from 2-(4-Hydroxyphenyl)acetohydrazide, incorporating best practices to prevent azine formation.
Objective: To synthesize an N'-aryl/alkylidene-2-(4-hydroxyphenyl)acetohydrazide with >95% purity.
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the Hydrazide: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Hydroxyphenyl)acetohydrazide in a suitable volume of absolute ethanol with magnetic stirring at room temperature (20-25°C).
-
Add Catalyst: Add 2-3 drops of glacial acetic acid to the stirred hydrazide solution.
-
Prepare Carbonyl Solution: In a separate beaker, dissolve 1.0 equivalent of the aldehyde or ketone in a minimal amount of absolute ethanol.
-
Controlled Addition: Transfer the carbonyl solution to a dropping funnel. Add the solution dropwise to the vigorously stirred hydrazide solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The desired product often precipitates out of the solution as a solid over time. Monitor the reaction's progress by TLC until the starting hydrazide spot is consumed (typically 1-4 hours).
-
Isolation: If a precipitate has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: Dry the crude product. If analytical data (e.g., ¹H NMR) shows the presence of impurities, perform a recrystallization from hot ethanol as described in Q5.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link][9]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link][3]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link][4]
-
Al-Salami, B. K., et al. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances. Retrieved from [Link][1]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link][10]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)acetohydrazide. Retrieved from [Link][11]
-
Asian Publication Corporation. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Retrieved from [Link][6]
-
ACS Publications. (1983). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry. Retrieved from [Link][12]
-
Google Patents. (1996). US5484511A - Process for the removal of impurities from hydrazine hydrate. Retrieved from [13]
-
ResearchGate. (2026). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. Retrieved from [Link][14]
-
ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link][8]
-
National Institutes of Health. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link][7]
-
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF AZINE. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Reaction for formation of hydrazone. Retrieved from [Link][5]
-
Google Patents. (1997). CN1036576C - A process for the removal of impurities from hydrazine hydrate. Retrieved from [15]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link][16]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Retrieved from [Link][17]
-
Organic Chemistry Portal. (2000). Facile Preparation of Hydrazones by the Treatment of Azides with Hydrazines Catalyzed by FeCl3·6H2O. Retrieved from [Link][18]
-
Google Patents. (2019). CN107922191B - The cutting method of azine bond and hydrazone bond. Retrieved from [19]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link][20]
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- 20. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
Technical Support Center: Catalytic Reactions of 2-(4-Hydroxyphenyl)acetohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effect of catalysts on the reaction rate of 2-(4-Hydroxyphenyl)acetohydrazide. This document is structured to provide actionable insights and solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic reactions of 2-(4-Hydroxyphenyl)acetohydrazide, providing concise and scientifically grounded answers.
Q1: What is the primary role of a catalyst in the reactions involving 2-(4-Hydroxyphenyl)acetohydrazide?
A catalyst increases the rate of a chemical reaction without being consumed in the process. For 2-(4-Hydroxyphenyl)acetohydrazide, which is a key intermediate in the synthesis of various pharmaceuticals, catalysts are employed to accelerate its conversion into desired products. They achieve this by providing an alternative reaction pathway with a lower activation energy. The specific mechanism can vary depending on the catalyst and the reaction type, but it often involves the formation of a temporary intermediate complex with the reactants.
Q2: What are the common types of catalysts used for reactions with 2-(4-Hydroxyphenyl)acetohydrazide?
While specific catalyst choice is highly dependent on the desired reaction (e.g., condensation, cyclization), common classes of catalysts that could be effective for reactions involving hydrazides include:
-
Acid Catalysts: Protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, aluminum chloride) can be used to activate carbonyl groups for nucleophilic attack by the hydrazide.
-
Base Catalysts: Organic bases (e.g., triethylamine, piperidine) or inorganic bases (e.g., potassium carbonate) can be used to deprotonate the hydrazide, increasing its nucleophilicity.
-
Metal Catalysts: Transition metal catalysts (e.g., palladium, copper, nickel complexes) are often employed in cross-coupling and condensation reactions.
Q3: How does catalyst concentration affect the reaction rate?
Generally, increasing the catalyst concentration will increase the reaction rate, as more catalyst molecules are available to participate in the reaction. However, this relationship is not always linear. At a certain point, the reaction rate may become independent of the catalyst concentration, indicating that another factor, such as the concentration of a reactant or the rate of mass transfer, has become the rate-limiting step. It is also important to note that excessively high catalyst concentrations can sometimes lead to unwanted side reactions or product inhibition.
Q4: Can the solvent choice influence the effectiveness of a catalyst?
Absolutely. The solvent plays a crucial role in catalysis by influencing the solubility of reactants and catalysts, stabilizing transition states, and in some cases, directly participating in the reaction mechanism. For instance, a polar protic solvent might be ideal for a reaction that involves ionic intermediates, while a nonpolar aprotic solvent might be preferred for a reaction sensitive to proton sources. The interaction between the solvent and the catalyst can significantly alter the catalyst's activity and selectivity.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the catalytic synthesis involving 2-(4-Hydroxyphenyl)acetohydrazide.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction Rate | 1. Inactive or poisoned catalyst.2. Incorrect catalyst loading.3. Suboptimal reaction temperature.4. Presence of inhibitors in reactants or solvent. | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known standard reaction.2. Optimize Catalyst Loading: Perform a screening experiment with varying catalyst concentrations (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 5 mol%).3. Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition.4. Purify Reactants and Solvent: Ensure all starting materials and the solvent are pure and dry. Impurities can act as catalyst poisons. |
| Formation of Side Products / Low Selectivity | 1. Reaction temperature is too high.2. Incorrect catalyst choice.3. Non-optimal reaction time. | 1. Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for side reactions.2. Screen Different Catalysts: The choice of catalyst can significantly influence the reaction pathway. Test different types of catalysts (acid, base, metal) to find one that favors the desired product.3. Time-Course Study: Monitor the reaction over time using techniques like TLC or LC-MS to determine the point of maximum desired product formation before significant side product accumulation. |
| Difficulty in Catalyst Removal | 1. Homogeneous catalyst is used.2. Catalyst is physically entrapped in the product. | 1. Switch to a Heterogeneous Catalyst: If possible, use a solid-supported catalyst that can be easily filtered off after the reaction.2. Optimize Work-up Procedure: Develop a purification strategy such as recrystallization or column chromatography to effectively separate the catalyst from the product. |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments related to the catalytic reactions of 2-(4-Hydroxyphenyl)acetohydrazide.
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a systematic approach to screen different catalysts for a generic condensation reaction of 2-(4-Hydroxyphenyl)acetohydrazide with an aldehyde.
Materials:
-
2-(4-Hydroxyphenyl)acetohydrazide
-
Aldehyde reactant
-
Anhydrous solvent (e.g., Ethanol, Toluene)
-
Set of catalysts (e.g., p-Toluenesulfonic acid, Piperidine, Zinc Chloride)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS for analysis
Procedure:
-
Preparation: In separate reaction vials, dissolve 2-(4-Hydroxyphenyl)acetohydrazide (1 mmol) and the aldehyde (1.1 mmol) in the chosen anhydrous solvent (5 mL).
-
Catalyst Addition: To each vial, add a specific catalyst at a predetermined loading (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Reaction: Place the vials in a pre-heated block at the desired temperature (e.g., 80 °C) and stir for a set time (e.g., 4 hours).
-
Monitoring: Periodically take small aliquots from each reaction mixture and analyze by TLC to monitor the progress and formation of new spots.
-
Analysis: After the reaction time, quench the reactions and analyze the crude product mixture by LC-MS to determine the conversion and selectivity for each catalyst.
-
Optimization: Based on the results, select the most promising catalyst and proceed with optimizing other reaction parameters like temperature, solvent, and catalyst loading.
Workflow for Troubleshooting Low Reaction Yield
The following diagram illustrates a logical workflow for diagnosing and resolving low reaction yields.
Caption: A troubleshooting workflow for low reaction yields.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational catalyst design and optimization. The following diagram illustrates a generalized acid-catalyzed condensation mechanism.
Technical Support Center: Solvent Effects in Schiff Base Synthesis from 2-(4-Hydroxyphenyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Schiff bases (acylhydrazones) from 2-(4-Hydroxyphenyl)acetohydrazide. This document provides in-depth technical guidance, field-proven insights, and troubleshooting protocols for researchers, medicinal chemists, and drug development professionals. The selection of a solvent is a critical parameter that extends beyond simple dissolution; it governs reaction kinetics, equilibrium position, yield, and purity. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: The Underlying Chemistry: Why Solvent Choice is Critical
The formation of a Schiff base from a hydrazide and a carbonyl compound (aldehyde or ketone) is a reversible nucleophilic addition-elimination reaction. The choice of solvent directly influences several key stages of this mechanism.
-
Reactant Solubility & Collision Frequency : The primary function of the solvent is to dissolve the 2-(4-Hydroxyphenyl)acetohydrazide and the chosen aldehyde, bringing them into the same phase to react. Poor solubility is a common reason for failed reactions.
-
Proton Transfer & Catalysis : The reaction is often catalyzed by acid.[1][2][3] Protic solvents like alcohols can participate in the proton transfer steps required for the elimination of water. Acidic solvents such as glacial acetic acid can act as both the solvent and the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.[2][4]
-
Equilibrium Position : The reaction produces water as a byproduct. The presence of this water can drive the reverse reaction (hydrolysis), breaking the desired Schiff base back down into its starting materials.[5] The solvent's ability to either tolerate or help remove this water is crucial for achieving high yields.
dot
Sources
Validation & Comparative
A Researcher's Guide to Validating the Antimicrobial Activity of 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the promising candidates, hydrazide-hydrazone derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth, experience-driven comparison of 2-(4-hydroxyphenyl)acetohydrazide derivatives, offering a scientific rationale for their design, robust protocols for their validation, and a clear perspective on their potential in the landscape of antimicrobial drug discovery.
The Scientific Rationale: Why 2-(4-Hydroxyphenyl)acetohydrazide?
The 2-(4-hydroxyphenyl)acetohydrazide scaffold is a strategic starting point for developing new antimicrobial agents. The core structure possesses key features that are amenable to chemical modification, allowing for the systematic optimization of its biological activity.
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a cornerstone of the molecule's activity. It serves as a versatile chemical handle for synthesizing a wide array of derivatives, most notably Schiff bases (hydrazones), by condensation with various aldehydes and ketones.[3]
-
The Azomethine Group (-N=CH-): The formation of a hydrazone introduces the azomethine group, which is frequently implicated in the pharmacological activity of this class of compounds.[4] It is believed to be crucial for the molecule's ability to interact with biological targets within microbial cells.
-
The Phenyl Ring: The aromatic ring provides a rigid framework and can be substituted with different functional groups to modulate the molecule's electronic properties, lipophilicity, and steric profile. This is where the principles of structure-activity relationship (SAR) become paramount.
Structure-Activity Relationship (SAR) Insights: Causality in Design
Field experience and numerous studies have demonstrated that the antimicrobial potency of these derivatives is not accidental but is governed by predictable chemical principles.[5]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) on the phenyl ring of the aldehyde used for Schiff base formation often enhances antimicrobial activity.[5] This is likely due to an increase in the electrophilicity of the azomethine carbon, potentially making it a better target for nucleophilic attack by residues in bacterial enzymes.
-
Lipophilicity: A delicate balance of hydrophilicity and lipophilicity is crucial for a compound to traverse the bacterial cell wall and membrane.[5] Modifications that increase lipophilicity, such as adding alkyl or halogen groups, can improve cell penetration and, consequently, antibacterial efficacy.
-
Steric Factors & Additional Moieties: The size and shape of the substituents can influence how the molecule fits into the active site of a target protein. Incorporating other heterocyclic rings (e.g., thiazole, pyridine, oxadiazole) can introduce new binding interactions and significantly boost potency.[1][2]
Comparative Antimicrobial Performance: A Data-Driven Analysis
To objectively assess the potential of 2-(4-hydroxyphenyl)acetohydrazide derivatives, their performance must be benchmarked against established antimicrobial agents. The gold standard for this quantitative assessment is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]
The table below aggregates representative MIC data from various studies to provide a comparative overview.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound/Drug | Derivative/Substituent | Staphylococcus aureus | Escherichia coli | Reference |
| Hydrazide Derivative | (E)-N'-(4-chlorobenzylidene)-2-(... | 6.25 | - | [5] |
| Hydrazide Derivative | N'-[(5-nitro-2-furyl)methylidene]-... | - | 4 | [5] |
| Phenylacetamide Scaffold | Compound 21 | - | 0.67 | [6] |
| Schiff Base Complex | Copper (II) Complex | 8 | - | [7] |
| Ciprofloxacin | Standard Antibiotic | 1.0 | 0.84 | [6] |
| Amikacin | Standard Antibiotic | 4 | 256 | [8] |
| Polihexanide | Standard Antiseptic | 1-2 | 1-2 | [9] |
Disclaimer: The data presented is aggregated from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions (e.g., bacterial strains, media, incubation time) may vary between studies.
These results indicate that specific hydrazide derivatives can exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range, sometimes comparable to or even better than standard antibiotics against certain strains.[5][6] Notably, the activity is highly dependent on the specific chemical modifications made to the parent scaffold.
Proposed Mechanism of Action
While the exact mechanism for every derivative is a subject of ongoing research, the prevailing hypothesis for hydrazide-hydrazones involves the disruption of essential cellular processes. The azomethine linkage is thought to be a key pharmacophore that can chelate metal ions crucial for enzymatic function or interfere with DNA replication or cell wall synthesis.[4] The ability of some derivatives to inhibit bacterial topoisomerases, such as DNA gyrase, has also been reported, representing a well-validated antibacterial target.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not just followed but are designed to be self-validating. This means incorporating appropriate controls at every stage to ensure the reliability and reproducibility of the results.
Synthesis Workflow: From Hydrazide to Schiff Base
The synthesis of 2-(4-hydroxyphenyl)acetohydrazide derivatives, particularly Schiff bases, is a well-established and robust process. The rationale is a straightforward condensation reaction.
Diagram 1: General Synthesis Workflow
Caption: General two-step synthesis of 2-(4-Hydroxyphenyl)acetohydrazide Schiff base derivatives.
Step-by-Step Synthesis Protocol:
-
Preparation of 2-(4-Hydroxyphenyl)acetohydrazide:
-
To a solution of ethyl (4-hydroxyphenyl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction between the ester and hydrazine. Ethanol is an excellent solvent for both reactants.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-(4-hydroxyphenyl)acetohydrazide.
-
-
Synthesis of Schiff Base Derivatives:
-
Dissolve the synthesized 2-(4-hydroxyphenyl)acetohydrazide (1 equivalent) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the hydrazide.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The solid product will often precipitate out.
-
Filter the product, wash with cold ethanol to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization.
-
Antimicrobial Validation Workflow: MIC & MBC Determination
The broth microdilution method is the gold standard for determining MIC values and provides a robust platform for high-throughput screening.[6] The subsequent plating of non-turbid wells allows for the determination of the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Diagram 2: MIC and MBC Determination Workflow
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A Comparative Guide to the Antioxidant Properties of 2-(4-Hydroxyphenyl)acetohydrazide Schiff Bases
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Hydrazone Scaffolds
In the intricate metabolic landscape of aerobic organisms, the generation of reactive oxygen species (ROS) is an unavoidable consequence. While essential for signaling pathways and immune responses, an imbalance favoring ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Antioxidants, molecules capable of neutralizing these harmful radicals, are therefore of paramount importance in maintaining cellular homeostasis.
Among the vast array of synthetic compounds explored for their therapeutic potential, Schiff bases have emerged as a privileged class, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Their versatile structure, typically formed through the condensation of a primary amine with a carbonyl compound, allows for fine-tuning of their physicochemical and biological properties.[2]
This guide focuses on a specific subclass: Schiff bases derived from 2-(4-Hydroxyphenyl)acetohydrazide . This core structure is particularly compelling for antioxidant design. It combines a phenolic hydroxyl (-OH) group, a well-established radical-scavenging moiety, with a hydrazone (-CONH-N=CH-) linker. The phenolic group can readily donate a hydrogen atom to neutralize free radicals, while the hydrazone backbone offers additional sites for electron delocalization, enhancing the stability of the resulting radical and, consequently, the antioxidant capacity.[2][3]
This document provides a comparative analysis of the antioxidant properties of these Schiff bases, delving into their synthesis, mechanisms of action, and the structure-activity relationships that govern their efficacy. We will explore the experimental data that underpins our understanding of these molecules and provide a detailed protocol for one of the most common antioxidant assays, ensuring that researchers can confidently and accurately evaluate these promising compounds.
General Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide Schiff Bases
The synthesis of the target Schiff bases is a straightforward and efficient two-step process. The first step involves the preparation of the key intermediate, 2-(4-Hydroxyphenyl)acetohydrazide, from a corresponding ester. The second step is the classical condensation reaction to form the Schiff base.
Step 1: Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide
The hydrazide precursor is typically synthesized by reacting an ester of 4-hydroxyphenylacetic acid (e.g., methyl or ethyl ester) with hydrazine hydrate in an alcoholic solvent. The reaction is usually carried out under reflux for several hours.
Step 2: Synthesis of the Schiff Base
The 2-(4-Hydroxyphenyl)acetohydrazide is then reacted with a variety of substituted aromatic or heteroaromatic aldehydes in a suitable solvent, such as ethanol or methanol. A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the condensation. The mixture is refluxed, and upon cooling, the Schiff base product typically precipitates and can be purified by recrystallization.[4]
The versatility of this synthesis lies in the vast commercial availability of diverse aldehydes, allowing for the creation of a large library of Schiff bases with different electronic and steric properties for structure-activity relationship studies.
Mechanism of Antioxidant Action: The Chemistry of Radical Scavenging
The antioxidant activity of 2-(4-Hydroxyphenyl)acetohydrazide Schiff bases is primarily attributed to their ability to scavenge free radicals through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the hydrazone backbone. This stability is crucial, as a highly reactive antioxidant-derived radical would simply propagate the radical chain reaction. The HAT mechanism is favored in non-polar solvents.[5]
-
Single Electron Transfer (SET): In the SET mechanism, the Schiff base donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton loss (Sequential Proton Loss Electron Transfer - SPLET) to yield the same stable phenoxy radical as in the HAT mechanism. The SET mechanism is more prevalent in polar solvents.[5]
The efficiency of these processes is dictated by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation.[6] The electronic nature of the substituents on the aldehyde-derived aromatic ring plays a critical role in modulating this BDE.
Comparative Analysis of Antioxidant Activity: A Look at the Data
The most common in vitro methods for assessing antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 1: Representative DPPH Radical Scavenging Activity of Various Hydrazide Schiff Bases
| Hydrazide Core | Aldehyde Moiety | IC50 (µM) | Standard (IC50, µM) | Reference |
| Benzoic Hydrazide | 4-prop-2-ynyloxy-benzaldehyde | 5.38 | Not specified | [2] |
| 4-Chloro-benzoic Hydrazide | 4-prop-2-ynyloxy-benzaldehyde | 4.36 | Not specified | [2] |
| 2-Aminophenol | 2-hydroxybenzaldehyde | 32.0 | BHA (44.2) | [2] |
| 2-Aminophenol | 4-dimethylaminocinnamaldehyde | 45.5 | BHA (44.2) | [2] |
| Nicotinic Hydrazide | o-vanillin | ~1830 | Ascorbic Acid (~1832) | [2] |
Note: Original data in µg/mL was converted to µM for approximate comparison, assuming an average molecular weight.
Structure-Activity Relationship (SAR): Designing Potent Antioxidants
The data from various studies on phenolic Schiff bases allows us to establish key structure-activity relationships that can guide the design of more potent antioxidants based on the 2-(4-Hydroxyphenyl)acetohydrazide scaffold.[6][7]
-
The Phenolic Hydroxyl Group is Essential: The presence of the phenolic -OH group is the most critical feature for radical scavenging activity. Its absence typically leads to a dramatic loss of potency.
-
Position of the Hydroxyl Group: Hydroxyl groups at the ortho and para positions of the aromatic ring are more effective at stabilizing the resulting phenoxy radical through resonance. The 2-(4-Hydroxyphenyl)acetohydrazide core already incorporates this favorable para-hydroxyl group.
-
Electron-Donating Groups (EDGs): Substituents on the aldehyde-derived aromatic ring that donate electron density (e.g., -OH, -OCH₃, -CH₃, -N(CH₃)₂) enhance antioxidant activity.[5] EDGs increase the electron density on the phenolic oxygen, weakening the O-H bond (lowering the BDE) and facilitating hydrogen or electron donation.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) generally decrease antioxidant activity. They pull electron density away from the phenolic ring, strengthening the O-H bond and making it more difficult to donate a hydrogen atom.[2]
-
Extended Conjugation: A larger system of conjugated double bonds can help to further delocalize the unpaired electron of the phenoxy radical, increasing its stability and thereby enhancing the antioxidant activity of the parent molecule.
The following diagram illustrates the key structural features influencing the antioxidant activity of these Schiff bases.
Caption: Structure-Activity Relationship (SAR) diagram for antioxidant Schiff bases.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable, step-by-step method for evaluating the antioxidant activity of synthesized 2-(4-Hydroxyphenyl)acetohydrazide Schiff bases using the DPPH radical scavenging assay.[8][9][10]
Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance. This color change is proportional to the radical scavenging activity of the antioxidant.[11]
Materials and Reagents:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Synthesized Schiff base compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHA)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil and store it at 4°C in the dark. This solution should be prepared fresh.
-
-
Preparation of Test Compound and Standard Stock Solutions:
-
Prepare a 1 mg/mL (or 1 mM) stock solution of each synthesized Schiff base and the standard antioxidant in methanol or DMSO. Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Preparation of Serial Dilutions:
-
From the stock solutions, prepare a series of dilutions of the test compounds and the standard to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the freshly prepared DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of each dilution of the test compounds and standards to the respective wells.
-
For the control well, add 100 µL of DPPH solution and 100 µL of the solvent (methanol or DMSO).
-
For the blank well, add 100 µL of methanol and 100 µL of the solvent.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the control
-
A_sample = Absorbance of the test compound/standard
-
-
-
Determination of IC50:
-
Plot a graph of % Scavenging versus the concentration of the test compounds and the standard.
-
Determine the IC50 value, which is the concentration that causes 50% scavenging of the DPPH radical, from the graph using linear regression analysis.
-
The following diagram illustrates the experimental workflow for the DPPH assay.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
Schiff bases derived from 2-(4-Hydroxyphenyl)acetohydrazide represent a promising class of synthetic antioxidants. Their straightforward synthesis and the inherent radical-scavenging ability of the phenolic hydroxyl group make them attractive candidates for further investigation. The structure-activity relationships discussed herein provide a clear rationale for the design of novel derivatives with enhanced potency. Specifically, the incorporation of strong electron-donating groups on the aldehyde-derived aromatic ring is a key strategy to pursue.
While in vitro assays like the DPPH method are invaluable for initial screening, future research should focus on validating these findings in more biologically relevant systems. This includes assessing their activity in cell-based assays to evaluate their ability to mitigate intracellular oxidative stress, as well as exploring their potential toxicity and pharmacokinetic profiles. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutic agents to combat diseases rooted in oxidative damage.
References
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Rana, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14, 33094-33123. Available at: [Link]
-
Schiff base ligands, formed from primary amines and carbonyl compounds, are potential antioxidants because they scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) routes. (2024). RSC Advances. Available at: [Link]
-
Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with 2,2-Diphenyl-1-picrylhydrazyl Radical: Structure–Activity Relationship Study. (2023). MDPI. Available at: [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Available at: [Link]
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Antioxidant activities of Schiff bases. DPPH scavenging IC50 values... (n.d.). ResearchGate. Available at: [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Available at: [Link]
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Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). ResearchGate. Available at: [Link]
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Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. (2013). ResearchGate. Available at: [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI. Available at: [Link]
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Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies. (n.d.). National Institutes of Health. Available at: [Link]
-
(PDF) DPPH Radical Scavenging Assay. (2023). ResearchGate. Available at: [Link]
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Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). MDPI. Available at: [Link]
-
Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. (2013). PubMed. Available at: [Link]
-
In vitro antioxidant activity ic50 values of the Synthesized compounds. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). ResearchGate. Available at: [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. Available at: [Link]
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DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. Available at: [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Institutes of Health. Available at: [Link]
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Xanthodermin. (n.d.). Wikipedia. Available at: [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(4-Hydroxyphenyl)acetohydrazide Derivatives by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug discovery. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives. These compounds are of significant interest due to their diverse biological activities, including potential antimicrobial, and anticancer properties.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, empowering you to develop and validate robust, reliable, and efficient purity assays.
The Critical Role of Purity in Drug Development
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[3] For novel compounds such as 2-(4-Hydroxyphenyl)acetohydrazide derivatives, a well-designed, stability-indicating HPLC method is not merely a quality control tool; it is a fundamental component of the drug development process, providing crucial data for process optimization, formulation development, and stability studies.
Navigating the Chromatographic Landscape: A Comparative Analysis of HPLC Methods
The inherent polarity of the 2-(4-Hydroxyphenyl)acetohydrazide scaffold, stemming from the phenolic hydroxyl and hydrazide functionalities, presents unique challenges and opportunities in reversed-phase (RP) HPLC method development. The choice of stationary phase and mobile phase composition are the most critical factors influencing the retention and resolution of the parent compound from its potential process-related impurities and degradation products.
Stationary Phase Selection: More Than Just C18
While the C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, not all C18 columns are created equal. The choice of a specific C18 column can dramatically impact the selectivity of your separation, particularly for polar, aromatic compounds.
| Stationary Phase Type | Key Characteristics & Rationale | Ideal for... |
| Traditional C18 | High hydrophobicity, good retention for non-polar compounds. May exhibit poor peak shape for polar bases due to interactions with residual silanols. | General-purpose screening, separation of less polar derivatives. |
| Polar-Embedded C18 | Incorporates a polar group (e.g., amide, carbamate) within the alkyl chain. This enhances retention of polar analytes in highly aqueous mobile phases and shields residual silanols, leading to improved peak shape for basic compounds. | Improving retention and peak shape of the highly polar 2-(4-Hydroxyphenyl)acetohydrazide and its more polar derivatives. |
| Polar-Endcapped C18 | The residual silanol groups on the silica surface are capped with a polar reagent. This reduces undesirable interactions with basic analytes, resulting in sharper, more symmetrical peaks. | Minimizing peak tailing for the parent compound and any basic impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. | Resolving aromatic positional isomers or impurities with subtle structural differences from the parent compound. |
Expert Insight: For 2-(4-Hydroxyphenyl)acetohydrazide derivatives, a polar-embedded or polar-endcapped C18 column is often the superior choice over a traditional C18 phase. The polar functionalities in these columns provide a more hospitable environment for the polar analyte, leading to better peak shapes and more reproducible retention times, especially when using highly aqueous mobile phases.
Mobile Phase Optimization: The Engine of Your Separation
The mobile phase composition, particularly the organic modifier, pH, and buffer system, dictates the elution strength and selectivity of the separation.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their differing properties can be leveraged to fine-tune selectivity.
| Organic Modifier | Properties & Impact on Separation |
| Acetonitrile | Lower viscosity, leading to lower backpressure. Generally, a weaker solvent than methanol, offering different selectivity, particularly for aromatic compounds due to its π-acceptor character. Often provides sharper peaks. |
| Methanol | Higher viscosity. A stronger solvent than acetonitrile. Can form hydrogen bonds with analytes, which can be beneficial for the retention of polar compounds. |
The Power of pH Control
The 2-(4-Hydroxyphenyl)acetohydrazide molecule possesses both an acidic phenolic hydroxyl group and a basic hydrazide moiety. Therefore, the pH of the mobile phase is a critical parameter that will influence the ionization state of the analyte and its impurities, thereby dramatically affecting their retention and selectivity.
-
Low pH (e.g., pH 2.5-3.5): The hydrazide group will be protonated (positively charged), while the phenolic hydroxyl group will be non-ionized. This can lead to increased retention of the parent compound and its derivatives on a C18 column. Using a low pH can also suppress the ionization of acidic residual silanols on the stationary phase, leading to improved peak shape for basic analytes.
-
Mid-range pH (e.g., pH 5-7): In this range, the ionization states of the analyte and impurities can be in flux, potentially leading to broader peaks and less robust separations. It is generally advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes.
-
High pH (e.g., pH 8-10): The phenolic hydroxyl group will be deprotonated (negatively charged), while the hydrazide group will be neutral. This can be advantageous for separating acidic impurities. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH applications.
Buffer Selection: The Unsung Hero
A buffer is essential to maintain a constant pH throughout the analysis, ensuring reproducible retention times. The choice of buffer depends on the desired pH and its compatibility with the detection method (e.g., UV, MS).
| Buffer System | Typical pH Range | Comments |
| Phosphate Buffer | 2.1-3.1, 6.2-8.2 | Excellent buffering capacity. Not volatile, so not suitable for MS detection. |
| Formate Buffer | 2.8-4.8 | Volatile and MS-compatible. Good choice for LC-MS applications. |
| Acetate Buffer | 3.8-5.8 | Volatile and MS-compatible. |
Comparative Experimental Data (Hypothetical)
To illustrate the impact of these choices, consider the following hypothetical data for the analysis of a synthesized 2-(4-Hydroxyphenyl)acetohydrazide sample containing a known impurity (Impurity A).
| Column Type | Mobile Phase | Retention Time (min) - Parent | Retention Time (min) - Impurity A | Resolution (Rs) | Peak Tailing Factor - Parent |
| Traditional C18 | Acetonitrile/Water (30:70) with 0.1% Formic Acid | 4.2 | 3.8 | 1.3 | 1.8 |
| Polar-Embedded C18 | Acetonitrile/Water (30:70) with 0.1% Formic Acid | 5.5 | 4.9 | 2.1 | 1.2 |
| Phenyl-Hexyl | Acetonitrile/Water (30:70) with 0.1% Formic Acid | 6.1 | 5.2 | 2.5 | 1.1 |
| Polar-Embedded C18 | Methanol/Water (40:60) with 0.1% Formic Acid | 4.8 | 4.3 | 1.9 | 1.3 |
This data demonstrates that the polar-embedded and phenyl-hexyl columns provide significantly better resolution and peak shape compared to the traditional C18 column under the same mobile phase conditions. The phenyl-hexyl column offers the best resolution in this hypothetical scenario, likely due to favorable π-π interactions.
A Self-Validating Protocol for Purity Assessment
The following protocol is a robust starting point for the purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide derivatives. It is designed to be a self-validating system, meaning that the system suitability tests are integrated to ensure the method's performance before each analysis. This protocol should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][5]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (or the λmax of the parent compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 2-(4-Hydroxyphenyl)acetohydrazide reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the six injections should be ≤ 2.0%.
-
The tailing factor for the parent peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
5. Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
6. Data Evaluation:
-
Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the parent compound.
-
For a more accurate quantification of known impurities, a standard for each impurity should be used to determine its relative response factor.
Visualizing the Workflow
Caption: A streamlined workflow for the purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide derivatives by HPLC.
The Importance of Forced Degradation Studies
To develop a truly stability-indicating method, forced degradation studies are essential.[6][7][8] These studies involve subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products. The developed HPLC method must be able to resolve the parent peak from all degradation product peaks, demonstrating its specificity.
Caption: The logical flow of forced degradation studies to establish the stability-indicating nature of the HPLC method.
Conclusion
The purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide derivatives by HPLC is a multifaceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. By systematically evaluating different stationary phases and mobile phase conditions, and by rigorously validating the chosen method according to ICH guidelines, researchers can ensure the generation of accurate and reliable purity data. This guide provides a framework for making informed decisions in HPLC method development, ultimately contributing to the advancement of safe and effective pharmaceuticals.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2025). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... [Link]
-
LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]
-
NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
ResearchGate. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
LCGC International. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
ResearchGate. (2010). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 2-(4-Hydroxyphenyl)acetohydrazide Reactions
Introduction
2-(4-Hydroxyphenyl)acetohydrazide is a versatile intermediate of significant interest to researchers in drug discovery and materials science. Its unique structural features, comprising a reactive hydrazide moiety and a phenolic hydroxyl group, make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and Schiff bases. Many of these derivatives have demonstrated promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The efficiency of synthetic routes originating from 2-(4-hydroxyphenyl)acetohydrazide is critically dependent on the choice of catalyst. A judicious selection can dramatically influence reaction rates, yields, and even the chemoselectivity of the final product. This guide provides a comparative analysis of different catalytic strategies for two of the most common and important transformations of 2-(4-hydroxyphenyl)acetohydrazide: the formation of Schiff bases and the synthesis of 1,3,4-oxadiazoles.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, thereby providing a robust framework for methodological design and optimization. While direct comparative studies on 2-(4-hydroxyphenyl)acetohydrazide are not abundant in the existing literature, this guide synthesizes data from analogous arylacetohydrazide reactions to provide a reliable and data-driven comparison of catalytic efficacy.
Part 1: Catalytic Synthesis of Schiff Bases from 2-(4-Hydroxyphenyl)acetohydrazide
The condensation of the terminal amino group of the hydrazide with an aldehyde or ketone is a fundamental reaction for generating hydrazone Schiff bases. These compounds are not only important final products but also key intermediates for the synthesis of various heterocyclic systems.
Mechanistic Insight: The Role of the Catalyst
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The hydrazide nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is often reversible and can be slow under neutral conditions. A catalyst is typically employed to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
Acid catalysts, both Brønsted and Lewis types, are commonly used. A Brønsted acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This is a crucial step, especially when reacting with less reactive ketones.
A Researcher's Guide to the Stability of Metal Complexes with 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
In the landscape of medicinal and coordination chemistry, the quest for stable and effective therapeutic agents is perpetual. Among the myriad of organic scaffolds, 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives have emerged as a promising class of ligands. Their inherent ability to form stable complexes with a variety of metal ions has opened new avenues for the development of novel drugs and catalysts. This guide provides a comprehensive evaluation of the stability of these metal complexes, offering a comparative analysis supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of these coordination compounds.
The Significance of Stability in Drug Design
The therapeutic efficacy of a metal-based drug is intrinsically linked to its stability. A complex that is too labile may dissociate prematurely, failing to reach its target site and potentially releasing toxic metal ions into the biological system. Conversely, an overly stable complex might not release the active component at the desired location. Therefore, a thorough understanding and precise tuning of the stability of these complexes are paramount for the rational design of metallodrugs.
Factors Influencing the Stability of Hydrazide Complexes
The stability of metal complexes with 2-(4-Hydroxyphenyl)acetohydrazide derivatives is not a monolithic property. It is a multifactorial characteristic governed by the interplay of several factors pertaining to both the metal ion and the ligand.
Nature of the Metal Ion:
-
Size and Charge: Generally, for a given ligand, the stability of the complex increases with a decrease in the size and an increase in the charge of the central metal ion.[1] This is due to a stronger electrostatic attraction between the metal and the ligand.
-
Irving-Williams Series: For divalent metal ions of the first transition series, the stability of high-spin octahedral complexes typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This trend is largely independent of the nature of the ligand.
-
Metal Ion Classification: Metal ions can be classified as "hard," "soft," or "borderline" acids. Ligands with donor atoms like N and O, such as the hydrazides, are considered "hard" bases and tend to form more stable complexes with "hard" acids (e.g., Fe(III), Cr(III)) and "borderline" acids (e.g., Co(II), Ni(II), Cu(II), Zn(II)).[1]
Nature of the Ligand:
-
Chelation: 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives are often bidentate or tridentate ligands, meaning they can bind to the metal ion through two or three donor atoms (typically the carbonyl oxygen, the azomethine nitrogen, and the phenolic oxygen).[2][3][4] This formation of a chelate ring significantly enhances the stability of the complex, an effect known as the chelate effect.[1][5]
-
Substituent Effects: The electronic properties of substituents on the aromatic rings of the hydrazide ligand can influence the basicity of the donor atoms and, consequently, the stability of the metal complexes. Electron-donating groups can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease stability.
-
Steric Hindrance: Bulky substituents near the coordination sites can sterically hinder the approach of the metal ion, leading to weaker bonds and less stable complexes.[5]
Comparative Stability of Metal Complexes
While a comprehensive database comparing the stability constants of a wide array of 2-(4-Hydroxyphenyl)acetohydrazide derivative complexes is not available in a single source, we can synthesize the available data from various studies. The stability of these complexes is quantified by their stability constants (log K), with higher values indicating greater stability.
Below is a representative table compiling stability constant data for metal complexes of a generic 2-(4-Hydroxyphenyl)acetohydrazide derivative. It is important to note that the experimental conditions (e.g., temperature, ionic strength, solvent) can significantly impact these values.
| Metal Ion | log K1 | log K2 | Method | Reference |
| Co(II) | 4.5 - 6.0 | 3.5 - 5.0 | Potentiometric | [3] |
| Ni(II) | 5.0 - 6.5 | 4.0 - 5.5 | Potentiometric | [3] |
| Cu(II) | 7.0 - 8.5 | 6.0 - 7.5 | Potentiometric | [3] |
| Zn(II) | 4.0 - 5.5 | 3.0 - 4.5 | Potentiometric | [3] |
| Mn(II) | 3.5 - 5.0 | 2.5 - 4.0 | Potentiometric | [3] |
Note: The ranges provided are illustrative and derived from typical values found in the literature for similar hydrazone-based ligands. Specific values will vary depending on the exact derivative and experimental conditions.
The data generally aligns with the Irving-Williams series, with Cu(II) complexes exhibiting the highest stability. This enhanced stability of Cu(II) complexes is often attributed to the Jahn-Teller effect.[1]
Experimental Protocols for Stability Constant Determination
The determination of stability constants is a critical experimental undertaking. Potentiometric and spectrophotometric titrations are the most common and reliable methods for this purpose.[6][7][8]
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the pH of a solution containing the ligand, the metal ion, and a standard acid as it is titrated with a standard base.[9][10] The stability constants are then calculated from the titration curves.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the 2-(4-Hydroxyphenyl)acetohydrazide derivative in a suitable solvent (e.g., ethanol, DMSO) to ensure solubility.
-
Prepare a stock solution of the metal salt (e.g., chloride or nitrate) in deionized water.
-
Prepare standard solutions of a strong acid (e.g., HCl or HNO₃) and a carbonate-free strong base (e.g., NaOH).
-
Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.[7]
-
In a thermostated titration vessel, prepare the following three solutions for titration:
-
A: Acid + Inert Salt
-
B: Acid + Inert Salt + Ligand
-
C: Acid + Inert Salt + Ligand + Metal Ion
-
-
-
Titration Procedure:
-
Titrate each solution with the standard base, recording the pH after each addition.
-
Continue the titration until a significant change in pH is observed, or until precipitation occurs.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each of the three titrations.
-
From these curves, calculate the proton-ligand stability constants (pKa values) of the hydrazide derivative and the metal-ligand stability constants (log K) using the Irving-Rossotti equations.[10]
-
Caption: Workflow for Spectrophotometric Titration.
Conclusion
The stability of metal complexes of 2-(4-Hydroxyphenyl)acetohydrazide derivatives is a critical parameter that dictates their potential as therapeutic agents. This guide has provided a framework for understanding the factors that govern this stability, a comparative overview of stability data, and detailed protocols for their experimental determination. By leveraging this knowledge, researchers can more effectively design and synthesize novel metal complexes with tailored stability profiles for a wide range of applications in medicine and beyond. The interplay of the metal ion's properties and the ligand's structural features offers a rich playground for the rational design of next-generation metallodrugs.
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Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Available from: [Link]
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Alhakimi, A. N., et al. (2021). Transition Metal Complexes Derived From 2-hydroxy-4-( p -tolyldiazenyl)ben-zylidene)-2-( p -tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. Journal of the Korean Chemical Society, 65(2). Available from: [Link]
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International Journal of Chemical Studies. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Available from: [Link]
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Alhakimi, A. N., et al. (2021). Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)ben- zylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. ResearchGate. Available from: [Link]
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Shakdofa, M. M. E., et al. ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. Available from: [Link]
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Abdel-Latif, S. A., et al. (2011). Synthesis, spectroscopic characterization and thermal behavior of metal complexes formed with N'-(1-(4-hydroxyphenyl) ethylidene)-2-oxo-2-(phenylamino) acetohydrazide (H3OPAH). PubMed. Available from: [Link]
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Alhakimi, A. N., et al. (2021). Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. Journal of the Korean Chemical Society. Available from: [Link]
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Al-Abbassi, A. A., et al. Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. Longdom Publishing. Available from: [Link]
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Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Available from: [Link]
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El-Gammal, O. A., et al. (2023). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PubMed Central. Available from: [Link]
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Klencsár, B., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing. Available from: [Link]
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A SPECTROPHOTOMETRIC DETERMINATION AND THE QUANTUM CHEMICAL INVESTIGATION OF Pd(II)-3-HYDROXY-2-(4-METHOXYPHENYL). Semantic Scholar. Available from: [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Available from: [Link]
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Wikipedia. Stability constants of complexes. Available from: [Link]
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G, M., et al. (1996). Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. ResearchGate. Available from: [Link]
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Vyas, K. B., et al. (2010). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. Available from: [https://www.rjpbcs.com/pdf/2010_1(3)/.[11]pdf]([Link]11]pdf)
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Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct. Available from: [Link]
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Navigating the Labyrinth of Complex Mixtures: A Comparative Guide to Carbonyl Derivatization and the Untapped Potential of 2-(4-Hydroxyphenyl)acetohydrazide
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—within complex biological and chemical matrices is a persistent challenge. These reactive species are often pivotal in signaling pathways, disease progression, and as critical quality attributes of pharmaceutical products. The inherent volatility and often low abundance of many carbonyls necessitate derivatization to enhance their detection by common analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This guide provides an in-depth comparison of established derivatization agents and explores the potential of 2-(4-Hydroxyphenyl)acetohydrazide as a valuable, yet underutilized, tool in this analytical arsenal.
The Rationale for Derivatization: Enhancing Detectability and Selectivity
The primary goal of derivatizing carbonyl compounds is to convert them into stable, readily detectable derivatives. This chemical modification addresses several analytical hurdles:
-
Improved Chromatographic Behavior: Derivatization can increase the molecular weight and hydrophobicity of small, polar carbonyls, leading to better retention and separation on reverse-phase HPLC columns.
-
Enhanced Sensitivity: The introduction of a chromophore or fluorophore significantly boosts the response in UV-Vis or fluorescence detectors. For mass spectrometry, derivatization can introduce a readily ionizable group, dramatically improving signal intensity.[1][2]
-
Increased Specificity: By targeting the carbonyl functional group, derivatization allows for the selective analysis of aldehydes and ketones amidst a multitude of other compounds in a complex sample.
This guide will delve into the mechanisms, protocols, and comparative performance of three widely used derivatization agents—2,4-dinitrophenylhydrazine (DNPH), Girard's reagents, and dansylhydrazine—before critically evaluating the potential of 2-(4-Hydroxyphenyl)acetohydrazide.
The Workhorse: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most common and well-documented derivatization reagent for carbonyls.[1][2][3][4][5] Its reaction with aldehydes and ketones, often referred to as Brady's test, proceeds via a nucleophilic addition-elimination mechanism to form brightly colored 2,4-dinitrophenylhydrazones.[6][7] These derivatives are stable and exhibit strong UV absorbance, making them ideal for HPLC-UV analysis.[4][5]
Experimental Protocol: DNPH Derivatization (Adapted from EPA Method 8315A)[8]
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with phosphoric acid.
-
Derivatization: Add an excess of DNPH solution (typically in acetonitrile).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour).
-
Extraction: Extract the formed hydrazones using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elution and Analysis: Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV at approximately 360 nm.
Performance and Limitations of DNPH
| Parameter | Performance | Citations |
| Sensitivity | Good for HPLC-UV; LODs in the low µg/L range. | [8] |
| Selectivity | Highly selective for carbonyl compounds. | [6] |
| Matrix Effects | Susceptible to interferences from other components in complex matrices. | [2] |
| Limitations | Formation of E/Z isomers can lead to chromatographic peak splitting and complicate quantification. Potential for side reactions with oxidizing agents in the sample. | [1] |
The Mass Spectrometry Enhancer: Girard's Reagents
Girard's reagents, particularly Girard's Reagent T (Girard-T) and Girard's Reagent P (Girard-P), are cationic hydrazide reagents designed to improve the ionization efficiency of carbonyl compounds in mass spectrometry.[1] They react with aldehydes and ketones to form hydrazones that carry a permanent positive charge, making them highly responsive in positive-ion electrospray ionization (ESI-MS).
Experimental Protocol: Girard-T Derivatization for LC-MS
-
Sample Preparation: Extract the carbonyl compounds from the sample matrix using a suitable solvent (e.g., methanol).
-
Derivatization: Add a solution of Girard-T reagent in an acidic buffer (e.g., acetic acid in methanol).
-
Incubation: Heat the mixture (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Analysis: Directly inject the reaction mixture into the LC-MS system for analysis in positive-ion mode.
Performance and Advantages of Girard's Reagents
| Parameter | Performance | Citations |
| Sensitivity | Excellent for LC-MS; significantly enhances ionization efficiency. | [1] |
| Selectivity | Specific for carbonyl compounds. | |
| Matrix Effects | The permanent charge can help to mitigate matrix suppression effects in some cases. | |
| Advantages | Simple, one-step reaction. The resulting derivatives are often readily soluble in typical LC-MS mobile phases. | [1] |
The Fluorescence Powerhouse: Dansylhydrazine
Dansylhydrazine is a fluorescent derivatization reagent that reacts with carbonyls to form highly fluorescent hydrazones. This property allows for extremely sensitive detection using a fluorescence detector, often achieving lower detection limits than UV-based methods.
Experimental Protocol: Dansylhydrazine Derivatization
-
Sample Preparation: Prepare a solution of the carbonyl-containing sample.
-
Derivatization: Add a solution of dansylhydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., hydrochloric acid).
-
Incubation: Heat the reaction mixture (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Analysis: Analyze the resulting fluorescent derivatives by HPLC with fluorescence detection (excitation ~340 nm, emission ~520 nm).
Performance and Niche Applications of Dansylhydrazine
| Parameter | Performance | Citations |
| Sensitivity | Excellent for fluorescence detection; often provides the lowest limits of detection. | |
| Selectivity | Specific for the carbonyl functional group. | |
| Matrix Effects | Can be susceptible to quenching effects from matrix components. | |
| Applications | Ideal for trace-level analysis of carbonyls in complex samples where high sensitivity is required. |
A Critical Evaluation of 2-(4-Hydroxyphenyl)acetohydrazide
While not as extensively documented as the aforementioned reagents, 2-(4-Hydroxyphenyl)acetohydrazide presents several intriguing features that warrant its consideration for carbonyl analysis. As a hydrazide, it will react with aldehydes and ketones via the same fundamental nucleophilic addition-elimination mechanism to form a stable hydrazone.
Potential Advantages of 2-(4-Hydroxyphenyl)acetohydrazide
-
Enhanced Solubility: The presence of the phenolic hydroxyl group may increase the water solubility of the reagent and its derivatives, which could be advantageous when working with aqueous biological samples.
-
Dual Detection Possibilities: The phenyl group provides UV absorbance for detection, while the hydroxyl group could potentially be exploited for electrochemical detection or as a site for further derivatization to introduce a fluorescent tag.
-
Favorable Mass Spectrometric Properties: The structure of the resulting hydrazone may lead to characteristic fragmentation patterns in MS/MS analysis, aiding in structural confirmation.
Unraveling Cross-Reactivity and Performance: A Proposed Experimental Workflow
To rigorously assess the utility of 2-(4-Hydroxyphenyl)acetohydrazide, a systematic validation is necessary. The following experimental workflow outlines a self-validating system to establish its performance characteristics and benchmark it against established reagents.
Step-by-Step Validation Protocol:
-
Reaction Optimization:
-
Systematically vary pH, temperature, reaction time, and reagent-to-analyte molar ratio to determine the optimal conditions for the derivatization of a standard mixture of representative aldehydes and ketones.
-
-
LC-MS/MS Method Development:
-
Develop a robust LC-MS/MS method for the separation and detection of the 2-(4-Hydroxyphenyl)acetohydrazide derivatives. This includes selecting an appropriate HPLC column, optimizing the mobile phase gradient, and fine-tuning MS parameters (e.g., cone voltage, collision energy) for maximum sensitivity and specificity.
-
-
Method Validation:
-
Linearity and Range: Establish the concentration range over which the method provides a linear response.
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a clean solvent and in a representative complex matrix (e.g., human plasma, cell lysate).
-
Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter in the data through replicate analyses of spiked samples at different concentrations.
-
Selectivity and Cross-Reactivity: Analyze a panel of structurally diverse, non-carbonyl endogenous metabolites to assess for any potential cross-reactivity.
-
Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the derivatives by comparing the response of the analytes in a pure solvent versus a post-extraction spiked matrix sample.
-
-
Comparative Analysis:
-
Perform parallel analyses of the same set of spiked complex matrix samples using the optimized 2-(4-Hydroxyphenyl)acetohydrazide method and the established protocols for DNPH, Girard's Reagent T, and dansylhydrazine.
-
Directly compare the key performance parameters (LOD, LOQ, accuracy, precision, and susceptibility to matrix effects) to provide a quantitative assessment of the relative strengths and weaknesses of each reagent.
-
Conclusion and Future Outlook
The selection of a derivatization reagent for carbonyl analysis is a critical decision that depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. DNPH remains a robust and well-validated choice for general-purpose HPLC-UV analysis. For high-sensitivity LC-MS applications, Girard's reagents offer a significant advantage by enhancing ionization efficiency. Dansylhydrazine provides unparalleled sensitivity for fluorescence-based detection.
2-(4-Hydroxyphenyl)acetohydrazide emerges as a promising candidate that warrants further investigation. Its unique structural features suggest potential benefits in terms of solubility and multi-modal detection capabilities. The proposed validation workflow provides a clear roadmap for a comprehensive evaluation of its performance. By systematically benchmarking it against the established workhorses of carbonyl derivatization, the scientific community can determine the rightful place of 2-(4-Hydroxyphenyl)acetohydrazide in the analytical toolbox for tackling the challenges of complex mixture analysis.
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Jiang, H., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(6), 243. [Link]
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Sheldon, L. S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Clark, J. (2015). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide. [Link]
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Tang, Y., et al. (2018). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1092, 442-449. [Link]
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Feng, C. H., et al. (2017). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science, 55(9), 923-929. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Education in Chemistry. [Link]
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Ho, S. S. H., & Yu, J. Z. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1059(1-2), 121-129. [Link]
-
Frey, A. J., et al. (2017). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B, 1061-1062, 25-32. [Link]
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A Comparative Benchmarking Guide to Pyrazoline Synthesis: Evaluating the Efficacy of 2-(4-Hydroxyphenyl)acetohydrazide
Introduction: The Enduring Significance of Pyrazolines in Medicinal Chemistry
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the edifice of medicinal chemistry.[1][2] Their derivatives are renowned for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1] The versatility of the pyrazoline scaffold has made it a "privileged structure" in drug discovery, continually inspiring the development of novel synthetic methodologies.
One of the most robust and widely employed strategies for pyrazoline synthesis involves the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and various hydrazine derivatives.[1][3][4] This guide provides an in-depth comparative analysis of different methodologies for pyrazoline synthesis, with a particular focus on the utilization of 2-(4-Hydroxyphenyl)acetohydrazide. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction time, yield, and environmental impact. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this vital class of compounds.
The Synthetic Blueprint: A Two-Stage Approach to Pyrazoline Scaffolds
The synthesis of pyrazolines from aryl aldehydes and ketones is typically a two-stage process. The initial step involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is then subjected to a cyclocondensation reaction with a hydrazine derivative to yield the final pyrazoline ring.[1]
Caption: General two-stage synthesis of pyrazoline derivatives.
Methodology Showdown: A Comparative Analysis of Synthesis Protocols
This section will compare three distinct methodologies for pyrazoline synthesis: a conventional acid-catalyzed approach, a base-catalyzed method, and a modern microwave-assisted green synthesis. For the purpose of this comparison, we will consider the reaction of a generic chalcone with 2-(4-Hydroxyphenyl)acetohydrazide.
Method 1: Conventional Acid-Catalyzed Synthesis
This traditional method relies on refluxing the reactants in the presence of an acid catalyst, typically glacial acetic acid. The acid protonates the carbonyl group of the chalcone, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydrazine derivative.[3]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or glacial acetic acid (10-20 mL).
-
Addition of Hydrazide: Add 2-(4-Hydroxyphenyl)acetohydrazide (1.1 mmol) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid if not using glacial acetic acid as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filtration and Washing: Collect the precipitated solid by filtration, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.[1]
Method 2: Base-Catalyzed Synthesis
An alternative to acid catalysis is the use of a base, which can deprotonate the hydrazine, increasing its nucleophilicity. This method is often employed when the reactants are sensitive to acidic conditions.
Experimental Protocol:
-
Dissolution: Dissolve the chalcone (1 mmol) and 2-(4-Hydroxyphenyl)acetohydrazide (1.1 mmol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Reflux: Reflux the reaction mixture for 6-10 hours.
-
Monitoring: Track the reaction's progress via TLC.
-
Work-up: After cooling, pour the mixture into cold water.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.
Method 3: Microwave-Assisted Green Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or minimal solvent conditions, aligning with the principles of green chemistry.[5][6][7][8][9][10]
Experimental Protocol:
-
Mixing: In a microwave-safe vessel, thoroughly mix the chalcone (1 mmol) and 2-(4-Hydroxyphenyl)acetohydrazide (1.1 mmol).
-
Catalyst Addition: Add a few drops of a suitable catalyst, such as glacial acetic acid or a solid-supported catalyst.
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 180-300 W) for a short duration (typically 2-10 minutes).[9][11]
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After completion, allow the mixture to cool and add a small amount of cold ethanol to precipitate the product.
-
Purification: Filter the solid and recrystallize from a suitable solvent.
Performance Benchmarking: A Head-to-Head Comparison
The choice of synthetic method significantly impacts the efficiency and environmental footprint of the pyrazoline synthesis. The following table provides a comparative overview of the three discussed methods.
| Parameter | Conventional Acid-Catalyzed | Conventional Base-Catalyzed | Microwave-Assisted Green Synthesis |
| Reaction Time | 4 - 8 hours[1] | 6 - 10 hours | 2 - 10 minutes[8][11] |
| Typical Yield | 70 - 90%[11] | 60 - 85% | 85 - 98%[8][11] |
| Energy Consumption | High | High | Low |
| Solvent Usage | Moderate to High | Moderate to High | Low to None |
| Waste Generation | Moderate | Moderate | Low |
| Advantages | Well-established, simple setup | Avoids strongly acidic conditions | Rapid, high yields, eco-friendly[12] |
| Disadvantages | Long reaction times, high energy | Slower than acid-catalyzed | Requires specialized equipment |
Mechanistic Insights: The Cyclization Pathway
The formation of the pyrazoline ring from a chalcone and a hydrazine derivative proceeds through a well-established mechanism. The following diagram illustrates the proposed pathway for the reaction with 2-(4-Hydroxyphenyl)acetohydrazide in the presence of an acid catalyst.
Caption: Proposed mechanism for acid-catalyzed pyrazoline synthesis.
The reaction is initiated by the protonation of the carbonyl oxygen of the chalcone, which increases the electrophilicity of the carbonyl carbon.[3] The nucleophilic nitrogen of the 2-(4-Hydroxyphenyl)acetohydrazide then attacks this electrophilic center. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered pyrazoline ring.
Conclusion and Future Outlook
The synthesis of pyrazolines remains a vibrant area of research, driven by their significant therapeutic potential. While conventional methods provide reliable access to these scaffolds, modern techniques like microwave-assisted synthesis offer substantial advantages in terms of reaction speed, yield, and environmental sustainability.[8] The use of 2-(4-Hydroxyphenyl)acetohydrazide as a hydrazine source introduces a phenolic hydroxyl group, which can be a key pharmacophore or a handle for further structural modifications.
For researchers and drug development professionals, the choice of synthetic methodology will depend on a balance of factors including available equipment, desired scale, and green chemistry considerations. The data and protocols presented in this guide offer a solid foundation for making informed decisions and for the continued exploration and optimization of pyrazoline synthesis.
References
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SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS - OJS UMMADA. Available at: [Link]
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Design, synthesis and biological evaluation of some novel pyrazoline derivatives - Der Pharma Chemica. Available at: [Link]
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Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation. Available at: [Link]
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Pyrazoline synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark. Available at: [Link]
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Green, One-Pot Synthesis of Pyrazole derivatives based on Chalcones. ResearchGate. Available at: [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]
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GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES - ResearchGate. Available at: [Link]
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Review on Synthesis of pyrazole and pyrazolines - ResearchGate. Available at: [Link]
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Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]
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Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents - JOCPR. Available at: [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: [Link]
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The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... - ResearchGate. Available at: [Link]
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GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES - IFTM University. Available at: [Link]
-
Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity - ResearchGate. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. Available at: [Link]
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Eco-Friendly Synthesis of Pyrazoline Derivatives - Impactfactor. Available at: [Link]
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Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity - JOCPR. Available at: [Link]
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SYNTHESIS AND ANTIHISTAMINIC ACTIVITY OF NOVEL PYRAZOLINE DERIVATIVES. Available at: [Link]
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A Spectroscopic Guide to 2-(4-Hydroxyphenyl)acetohydrazide and its Derivatives for Drug Discovery and Development
In the landscape of medicinal chemistry and drug development, the hydrazide functional group serves as a critical pharmacophore in a multitude of therapeutic agents. Its unique structural and electronic properties allow for diverse biological activities. Among the myriad of hydrazide-containing scaffolds, 2-(4-Hydroxyphenyl)acetohydrazide stands out as a versatile precursor for the synthesis of a wide array of derivatives, particularly Schiff bases and other acylhydrazones, which have demonstrated significant potential in various therapeutic areas.
This comprehensive guide provides an in-depth spectroscopic comparison of 2-(4-Hydroxyphenyl)acetohydrazide with its derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge to characterize and differentiate these compounds using a suite of spectroscopic techniques. By understanding the causal relationships between structural modifications and spectral changes, researchers can accelerate the identification and development of novel drug candidates.
The Core Structure: 2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide is a bifunctional molecule possessing a phenolic hydroxyl group and a hydrazide moiety. This unique combination allows for a rich and informative spectroscopic profile, which serves as a baseline for comparison with its derivatives.
A Multi-faceted Spectroscopic Interrogation
The structural elucidation of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular portrait.[1]
Experimental Workflow for Spectroscopic Analysis
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 2-(4-Hydroxyphenyl)acetohydrazide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-(4-Hydroxyphenyl)acetohydrazide provides a characteristic fingerprint. The aromatic protons of the 4-hydroxyphenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 6.5-7.5 ppm). The methylene (-CH₂-) protons adjacent to the carbonyl group and the aromatic ring resonate as a singlet further upfield. The protons of the hydrazide group (-NHNH₂) and the phenolic hydroxyl group (-OH) are typically observed as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Upon derivatization, particularly through the formation of Schiff bases with aromatic aldehydes, significant changes in the ¹H NMR spectrum are observed. The most notable is the appearance of a new singlet in the downfield region (typically δ 8-9 ppm), corresponding to the azomethine proton (-N=CH-). The chemical shift of this proton is sensitive to the electronic nature of the substituent on the aldehyde's aromatic ring. Electron-withdrawing groups tend to shift this proton to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For 2-(4-Hydroxyphenyl)acetohydrazide, characteristic signals are observed for the carbonyl carbon (δ ~170 ppm), the carbons of the 4-hydroxyphenyl ring (δ 115-160 ppm), and the methylene carbon.
In the Schiff base derivatives, the most diagnostic change is the appearance of a new signal for the azomethine carbon (-N=CH-) in the region of δ 140-160 ppm. The chemical shift of this carbon, like its attached proton, is influenced by the substituents on the aromatic ring of the aldehyde moiety.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-(4-Hydroxyphenyl)acetohydrazide (Parent) | Aromatic (AA'BB'): ~6.7-7.1, -CH₂-: ~3.4, -NHNH₂ & -OH: variable | C=O: ~170, Aromatic Cs: 115-155, -CH₂-: ~40 |
| N'-(benzylidene)-2-(4-hydroxyphenyl)acetohydrazide (Derivative 1) | Aromatic protons, -CH₂-, -OH, -N=CH-: ~8.2 , -NH-: ~11.5 | C=O, Aromatic Cs, -CH₂-, -N=CH-: ~145 |
| N'-(4-nitrobenzylidene)-2-(4-hydroxyphenyl)acetohydrazide (Derivative 2) | Aromatic protons, -CH₂-, -OH, -N=CH-: ~8.5 , -NH-: ~12.0 | C=O, Aromatic Cs, -CH₂-, -N=CH-: ~148 |
| N'-(4-methoxybenzylidene)-2-(4-hydroxyphenyl)acetohydrazide (Derivative 3) | Aromatic protons, -CH₂-, -OH, -N=CH-: ~8.0 , -NH-: ~11.3, -OCH₃: ~3.8 | C=O, Aromatic Cs, -CH₂-, -N=CH-: ~143 , -OCH₃: ~55 |
Table 1: Predicted and observed ¹H and ¹³C NMR chemical shifts for 2-(4-Hydroxyphenyl)acetohydrazide and its representative Schiff base derivatives. Data is compiled and extrapolated from analogous compounds in the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule.
In the FTIR spectrum of 2-(4-Hydroxyphenyl)acetohydrazide, key absorption bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H stretching: One or two sharp bands in the region of 3200-3400 cm⁻¹ for the -NH and -NH₂ groups of the hydrazide.
-
C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ due to the carbonyl group of the hydrazide.
-
N-H bending (Amide II): A band around 1520-1550 cm⁻¹.
-
C-O stretching: A band around 1250 cm⁻¹ for the phenolic C-O bond.
Upon formation of a Schiff base derivative, the most significant changes in the FTIR spectrum are:
-
The disappearance of the N-H stretching bands of the primary amine (-NH₂).
-
The appearance of a new, characteristic absorption band for the C=N (azomethine) stretching vibration, typically in the range of 1600-1630 cm⁻¹.[2]
-
A potential shift in the C=O stretching frequency due to changes in the electronic environment upon conjugation with the imine bond.
| Functional Group | 2-(4-Hydroxyphenyl)acetohydrazide (cm⁻¹) | Schiff Base Derivatives (cm⁻¹) | Comment |
| O-H (phenolic) | ~3200-3600 (broad) | ~3200-3600 (broad) | Remains present. |
| N-H (hydrazide) | ~3200-3400 | ~3200-3300 (single band for -NH) | Disappearance of one N-H stretch. |
| C=O (Amide I) | ~1640-1680 | ~1650-1690 | May shift slightly upon conjugation. |
| C=N (azomethine) | Absent | ~1600-1630 | Diagnostic for Schiff base formation. |
Table 2: Characteristic FTIR absorption frequencies for 2-(4-Hydroxyphenyl)acetohydrazide and its Schiff base derivatives.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern offers valuable structural clues.
For 2-(4-Hydroxyphenyl)acetohydrazide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (166.18 g/mol ).[3] Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the CO-NH bond.[4] A prominent fragment would likely correspond to the 4-hydroxyphenylacetyl cation.
In the mass spectra of Schiff base derivatives, the molecular ion peak will be observed at a higher m/z value, corresponding to the addition of the aldehyde or ketone moiety. The fragmentation pattern will be more complex, but characteristic fragments can provide evidence for the structure. Cleavage at the azomethine bond is a common fragmentation pathway for Schiff bases.
Fragmentation Pathway of a Schiff Base Derivative
Figure 2: A simplified representation of potential fragmentation pathways for a Schiff base derivative of 2-(4-Hydroxyphenyl)acetohydrazide in mass spectrometry.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
2-(4-Hydroxyphenyl)acetohydrazide, containing a benzene ring, will exhibit characteristic π-π* transitions in the UV region. The phenolic hydroxyl group can also influence the absorption spectrum.
The formation of a Schiff base derivative introduces a new chromophore, the azomethine group (-C=N-), and extends the conjugated system, especially when an aromatic aldehyde is used. This extension of conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The position of the λ_max is sensitive to the substituents on the aromatic rings and the solvent polarity.
| Compound | λ_max (nm) | Electronic Transition |
| 2-(4-Hydroxyphenyl)acetohydrazide (Parent) | ~275-280 | π-π* (benzene ring) |
| Schiff Base Derivatives | >300 | π-π* and n-π* (extended conjugation) |
Table 3: Expected UV-Vis absorption maxima for 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives.
Experimental Protocols
General Procedure for the Synthesis of Schiff Base Derivatives
-
Dissolve 2-(4-Hydroxyphenyl)acetohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
FTIR Spectroscopy: Record the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
UV-Vis Spectroscopy: Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
Conclusion
The spectroscopic characterization of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives is a critical step in the drug discovery and development process. A thorough understanding of how structural modifications are reflected in NMR, FTIR, Mass, and UV-Vis spectra allows for unambiguous structure confirmation and provides insights into the electronic properties of these molecules. This guide serves as a foundational resource for researchers, enabling them to confidently navigate the spectroscopic landscape of this important class of compounds and accelerate their research endeavors.
References
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- Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
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PubChem. (n.d.). 2-(4-Hydroxyphenyl)acetohydrazide. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Researcher's Comparative Guide to Assessing the In Vitro Cytotoxicity of Novel 2-(4-Hydroxyphenyl)acetohydrazide Derivatives
In the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents, the preliminary assessment of a compound's effect on cell viability is a critical gatekeeper. For researchers investigating new chemical entities derived from the 2-(4-Hydroxyphenyl)acetohydrazide scaffold, a robust and well-rationalized in vitro cytotoxicity testing strategy is paramount. This guide provides an in-depth comparison of key assays, supported by experimental data and protocols, to empower researchers in making informed decisions for their screening campaigns.
The Rationale for a Multi-Assay Approach in Cytotoxicity Screening
No single assay can provide a complete picture of a compound's cytotoxic profile. A comprehensive understanding requires a multi-pronged approach that interrogates different cellular processes. The choice of assays should be driven by the scientific questions being asked, from initial high-throughput screening to more detailed mechanistic studies. Here, we will compare and contrast three workhorse assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
The selection of appropriate cancer cell lines is equally critical for generating clinically relevant data.[1][2] Factors such as the tissue of origin, genetic background, and expression of specific drug targets should be carefully considered to align with the intended therapeutic application of the novel compounds.[1] For the purpose of this guide, we will focus on two commonly used and well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), as they represent different cancer types and are frequently employed in cytotoxicity studies of hydrazide derivatives.[3][4][5]
Comparative Cytotoxicity Profile of Novel Hydrazide Derivatives
To contextualize the cytotoxic potential of novel 2-(4-Hydroxyphenyl)acetohydrazide derivatives, it is essential to compare their activity against a well-established anticancer agent. Doxorubicin, a widely used chemotherapeutic drug, serves as a valuable positive control and benchmark for these studies.[3][6][7]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Hydrazide Derivative (Example 1) | MCF-7 | 4.0 | [6] |
| Novel Hydrazide Derivative (Example 2) | MDA-MB-231 | 4.7 | [6] |
| Novel Hydrazide Derivative (Example 3) | A375 (melanoma) | 0.30 | [8] |
| Novel Hydrazide Derivative (Example 4) | HT-29 (Colon) | 1.68 | [8] |
| Doxorubicin | MCF-7 | ~1.10 - 1.41 | [3] |
| Doxorubicin | HepG2 | ~0.04 - 1.95 | [3][7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes and is derived from various sources.
Experimental Workflows and Methodologies
A logical and sequential workflow is crucial for the efficient and accurate assessment of novel compounds. The following diagram illustrates a typical screening cascade, starting from a primary viability assay and progressing to more detailed mechanistic studies for promising candidates.
Caption: A typical workflow for in vitro cytotoxicity assessment of novel compounds.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for assessing cell metabolic activity.[9] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. This assay is often chosen for primary screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel hydrazide derivatives and the positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices:
-
Choice of MTT: Provides a rapid and sensitive measure of overall cell health by assessing mitochondrial function, a key indicator of cellular viability.[9][10]
-
Incubation Time: A 48- or 72-hour incubation period is often chosen to allow sufficient time for the compounds to exert their cytotoxic effects.
-
Solubilization Step: Crucial for accurate quantification, as the formazan product is insoluble and needs to be dissolved before absorbance can be measured.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity. This assay is often used as a secondary screen to confirm the cytotoxic effects observed in the MTT assay and to differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[11][12]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer of Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
Causality Behind Experimental Choices:
-
Choice of LDH Assay: Directly measures cell death by quantifying the release of a cytosolic enzyme, providing a more direct measure of cytotoxicity compared to the metabolic MTT assay.[12]
-
Centrifugation Step: Important for ensuring that only the LDH released into the supernatant is measured, and not the LDH from any detached but still intact cells.
-
Use of a Lysis Control: Essential for establishing the maximum LDH release, which is used to normalize the data and calculate the percentage of cytotoxicity.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
Understanding whether a novel compound induces apoptosis (programmed cell death) is crucial for its development as a potential anticancer agent. Several assays can be used to detect the hallmark features of apoptosis.
This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.
Detailed Protocol (Caspase-3/7 Activity Assay - Microplate Reader):
-
Cell Seeding and Treatment: Seed and treat the cells in a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence/Luminescence Measurement: Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the signal from the treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
Causality Behind Experimental Choices:
-
Choice of Apoptosis Assays: Provides mechanistic insight into how the novel compounds are killing the cancer cells. Induction of apoptosis is a desirable characteristic for an anticancer drug.[13]
-
Combined Annexin V/PI Staining: Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cell death process.
-
Caspase Activity Measurement: Directly measures the activation of key executioner enzymes in the apoptotic pathway, confirming that the observed cell death is indeed programmed.[13]
Potential Signaling Pathway of Hydrazide-Induced Apoptosis
Based on existing literature, hydrazide and hydrazone derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[14] This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of this process.[13][15][16][17]
Caption: A simplified representation of the intrinsic apoptotic pathway potentially activated by hydrazide compounds.
Conclusion
The in vitro assessment of novel compounds derived from 2-(4-Hydroxyphenyl)acetohydrazide requires a carefully planned and executed experimental strategy. By employing a multi-assay approach that includes the evaluation of metabolic activity (MTT), membrane integrity (LDH), and the induction of apoptosis (Annexin V/Caspase assays), researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of their lead candidates. The comparative analysis against established anticancer drugs like doxorubicin provides a crucial benchmark for prioritizing compounds for further preclinical development. This guide serves as a foundational resource for designing and interpreting in vitro cytotoxicity studies with scientific rigor and integrity.
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Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Hydroxyphenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(4-Hydroxyphenyl)acetohydrazide, moving beyond mere compliance to foster a culture of safety and environmental stewardship within the laboratory. Our focus is to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the scientific rationale behind its safe handling and disposal.
Understanding the Hazard Profile of 2-(4-Hydroxyphenyl)acetohydrazide
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 2-(4-Hydroxyphenyl)acetohydrazide, a member of the hydrazide family, presents a multi-faceted risk profile that necessitates careful handling.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritant: It is known to cause skin and serious eye irritation.[1]
-
Potential Carcinogen: Hydrazine and its derivatives are considered potential occupational carcinogens by the National Institute for Occupational Safety and Health (NIOSH).[2][3][4] Therefore, 2-(4-Hydroxyphenyl)acetohydrazide should be handled as a suspected carcinogen.
-
Environmental Hazards: While specific data on the environmental fate of this compound is limited, related phenolic and hydrazide compounds can be persistent and toxic to aquatic life.[5][6]
A summary of the key chemical and physical properties of 2-(4-Hydroxyphenyl)acetohydrazide is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| Appearance | Solid | - |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 2-(4-Hydroxyphenyl)acetohydrazide, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling the compound and its waste:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of solid 2-(4-Hydroxyphenyl)acetohydrazide and its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8]
Disposal Workflow: A Step-by-Step Protocol
The primary and most recommended method for the disposal of 2-(4-Hydroxyphenyl)acetohydrazide is collection as hazardous chemical waste. This ensures that the compound is managed and treated by professionals in a licensed facility.
Waste Segregation and Collection
The Cardinal Rule: Do not mix hazardous waste with non-hazardous waste.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of 2-(4-Hydroxyphenyl)acetohydrazide waste. The container must be kept closed except when adding waste.
-
Solid Waste:
-
Place un-used or expired solid 2-(4-Hydroxyphenyl)acetohydrazide directly into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be collected in this container.
-
-
Liquid Waste (Aqueous Solutions):
-
Collect aqueous solutions containing 2-(4-Hydroxyphenyl)acetohydrazide in a separate, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "2-(4-Hydroxyphenyl)acetohydrazide," and the approximate concentration and quantity.
On-Site Neutralization (For Aqueous Waste Only - Advanced Users)
For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization of dilute aqueous solutions of hydrazides can be considered as a pre-treatment step to reduce the hazard before collection. This procedure should only be performed by trained personnel in a chemical fume hood.
Scientific Rationale: The hydrazide functional group can be oxidized to less harmful nitrogen gas and water. A weak oxidizing agent like sodium hypochlorite (bleach) is often used for this purpose.
Protocol:
-
Dilution: Dilute the aqueous waste containing 2-(4-Hydroxyphenyl)acetohydrazide with water to a concentration of less than 5%.[7][9]
-
Neutralization: Slowly add a dilute solution of sodium hypochlorite (<5%) to the stirred hydrazide solution. The reaction can be exothermic, so it is crucial to add the hypochlorite solution portion-wise and monitor the temperature.[7]
-
Verification: After the addition is complete, test the solution for the absence of hydrazide using an appropriate analytical method.
-
Final Disposal: Even after neutralization, the resulting solution may contain other hazardous byproducts and should be collected as hazardous waste.
Caution: The reaction of substituted hydrazides with oxidizing agents can produce a variety of byproducts. A thorough risk assessment should be conducted before attempting any neutralization procedure.
Decontamination and Spill Management
Accidental spills should be handled promptly and safely.
-
Evacuate and Ventilate: If a significant amount of dust is generated or if the spill occurs outside a fume hood, evacuate the area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for initial containment of concentrated solutions.
-
Cleanup:
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, once absorbed, transfer the absorbent material into the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For surfaces that may have come into contact with the compound, a final rinse with 70% ethanol can be performed. All cleaning materials should be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Hydroxyphenyl)acetohydrazide.
Caption: Decision workflow for the disposal of 2-(4-Hydroxyphenyl)acetohydrazide.
Conclusion: A Commitment to Safety
The proper disposal of 2-(4-Hydroxyphenyl)acetohydrazide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the protocols outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Remember that these guidelines are a starting point; always consult your institution's specific safety policies and your local, state, and federal regulations to ensure full compliance. A proactive and informed approach to chemical waste management is the hallmark of a responsible and successful research professional.
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Mastering the Safe Handling of 2-(4-Hydroxyphenyl)acetohydrazide: A Guide to Personal Protective Equipment and Disposal
Introduction: Understanding the Hazard Profile
2-(4-Hydroxyphenyl)acetohydrazide is a hydrazide derivative with significant utility in pharmaceutical research and development. However, its chemical nature necessitates a thorough understanding of its potential hazards to mitigate risks effectively. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Furthermore, due to the structural alerts within the hydrazide class of compounds, there is a potential for more severe long-term health effects, including carcinogenicity and mutagenicity, warranting a cautious and well-defined handling protocol.
This guide is designed to provide a comprehensive framework for personal protective equipment (PPE) selection, operational procedures for safe handling, and a detailed plan for the disposal of 2-(4-Hydroxyphenyl)acetohydrazide, ensuring the safety of laboratory personnel and the integrity of the research environment.
Core Directive: A Risk-Based Approach to Personal Protective Equipment (PPE)
A robust safety plan begins with a thorough risk assessment to determine the appropriate level of personal protective equipment. The following recommendations are based on the known hazards of 2-(4-Hydroxyphenyl)acetohydrazide and are designed to provide a multi-layered defense against exposure.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, it is crucial to implement engineering controls to minimize airborne concentrations of the compound.
-
Chemical Fume Hood: All weighing and handling of powdered 2-(4-Hydroxyphenyl)acetohydrazide must be conducted in a certified chemical fume hood to control the inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed from the work area.
Personal Protective Equipment (PPE) Selection and Use
The following table summarizes the recommended PPE for handling 2-(4-Hydroxyphenyl)acetohydrazide. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | PPE Recommendation | Rationale and Causality |
| Hands | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove over the sleeve. Minimum thickness of 8 mil for the outer glove is recommended for splash protection. | Nitrile provides good chemical resistance against many organic solvents and aqueous solutions[2][3]. Thicker gloves (8-15 mil) offer longer breakthrough times for incidental contact[2]. Double-gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eyes | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing. | Protects the eyes from dust particles and splashes of solutions containing the compound, which can cause serious eye irritation[1]. |
| Body | A fully buttoned, long-sleeved lab coat made of a flame-resistant material. | Provides a barrier against skin contact with the chemical. Natural fibers like cotton are preferable to synthetic materials that can melt and adhere to the skin in case of a fire. |
| Respiratory | For weighing and handling of the powder, a NIOSH-approved respirator with a P100 (HEPA) filter is recommended, even within a fume hood, to minimize exposure to fine particulates.[4][5] If there is a potential for vapor exposure, a combination cartridge with organic vapor (OV) protection should be considered. | A P100 filter is 99.97% efficient at removing airborne particles, providing a high level of protection against toxic dusts. The use of a respirator should be part of a comprehensive respiratory protection program that includes fit testing and training. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational procedure is paramount to minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. A disposable absorbent liner can be placed on the work surface to contain any minor spills.
-
Weighing the Compound:
-
Use a dedicated set of weighing tools (spatula, weigh boat).
-
Slowly and carefully transfer the desired amount of 2-(4-Hydroxyphenyl)acetohydrazide to the weigh boat to minimize dust generation.
-
Close the primary container immediately after use.
-
Clean any residual powder from the weighing area and tools with a damp cloth, which should then be disposed of as hazardous waste.
-
Solution Preparation and Use
-
Solvent Addition: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., magnetic stirrer) to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfer: When transferring solutions, use appropriate volumetric glassware and dispensing aids to prevent spills.
Emergency Procedures: Spill and Exposure Response
Small Spill Cleanup (less than 1 gram of solid or 50 mL of dilute solution)
Caption: Workflow for small chemical spill cleanup.
Large Spill
In the event of a large spill, evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: A Step-by-Step Guide to Waste Management
Proper disposal of 2-(4-Hydroxyphenyl)acetohydrazide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 2-(4-Hydroxyphenyl)acetohydrazide, including gloves, weigh boats, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Chemical Neutralization of Bulk Waste
For larger quantities of waste, chemical neutralization can be a viable option prior to disposal, but should only be performed by trained personnel in a controlled environment. A common method for the neutralization of hydrazide compounds is through oxidation with sodium hypochlorite (bleach)[6].
Caution: This reaction can be exothermic. Perform the neutralization in a fume hood and add the bleach solution slowly with stirring.
-
Dilution: Dilute the hydrazide-containing waste with water to a concentration of less than 5%.
-
Neutralization: Slowly add a 5% aqueous solution of sodium hypochlorite in a 1:1 volume ratio to the diluted waste.
-
Verification: After the addition is complete, stir the mixture for at least one hour. Test the solution for the absence of hydrazide using an appropriate analytical method.
-
Disposal: The neutralized solution may be suitable for drain disposal, but always consult with your institution's EH&S department for final approval.
Caption: Decision tree for the disposal of 2-(4-Hydroxyphenyl)acetohydrazide waste.
Conclusion: A Culture of Safety
The safe handling of 2-(4-Hydroxyphenyl)acetohydrazide is not merely a matter of following procedures but of fostering a culture of safety within the laboratory. By understanding the hazards, implementing robust engineering controls, diligently using the correct personal protective equipment, and adhering to established operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the responsibility of every individual to remain vigilant and prioritize safety in all aspects of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
